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tert-Butylferrocene

Cat. No.: B1143450
CAS No.: 1316-98-9
M. Wt: 242.14
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Description

Historical Context of Ferrocene (B1249389) and its Derivatives

The field of organometallic chemistry was dramatically reshaped by the accidental discovery of ferrocene, Fe(C₅H₅)₂, in 1951. wikipedia.orgscienceinfo.com Initially, Kealy and Pauson were attempting to synthesize fulvalene (B1251668) and unexpectedly synthesized the remarkably stable, orange-colored crystalline compound. scienceinfo.com The novel "sandwich" structure of ferrocene, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings, was a puzzle that, once solved, initiated a surge of research into similar compounds, now known as metallocenes. wikipedia.orgscienceinfo.combiomedpharmajournal.org This groundbreaking work on the structure and bonding of these sandwich compounds earned Geoffrey Wilkinson and Ernst Otto Fischer the Nobel Prize in Chemistry in 1973. wikipedia.orgsigmaaldrich.com

The discovery of ferrocene's aromatic-like reactivity quickly led chemists to explore the synthesis of its derivatives. biomedpharmajournal.orgamericanjournal.org The cyclopentadienyl rings in ferrocene undergo reactions analogous to those of benzene, such as Friedel-Crafts acylation, allowing for the attachment of various functional groups. scienceinfo.com This ease of functionalization opened the door to a vast array of ferrocene derivatives with tailored electronic and steric properties. biomedpharmajournal.orgamericanjournal.org These derivatives have found applications in diverse fields, including catalysis, materials science, and medicine. biomedpharmajournal.orgamericanjournal.orgsamipubco.com Chiral ferrocenyl phosphines, for example, are crucial ligands in asymmetric catalysis for the synthesis of pharmaceuticals. wikipedia.org

Significance of the tert-Butyl Substituent in Ferrocene Chemistry

The introduction of a tert-butyl group onto the ferrocene scaffold imparts significant and predictable changes to the molecule's properties. The tert-butyl group is sterically bulky and electron-donating, which influences the reactivity, stability, and solubility of the resulting tert-butylferrocene. chemimpex.com

Steric Effects: The bulkiness of the tert-butyl group can direct the position of subsequent substitutions on the ferrocene rings and influence the conformational arrangement of the molecule. nsf.gov This steric hindrance is a critical tool in synthesis, for instance, by controlling the diastereoselectivity in certain reactions. nsf.gov In the case of 1,1'-bis(di-tert-butylphosphino)ferrocene complexes, the bulky substituents play a role in creating unique bonding situations with other metals. acs.org The steric pressure exerted by multiple tert-butyl groups can lead to distorted and unique molecular structures, such as the twisted conformation observed in an all-tert-butyl substituted triphospha biomedpharmajournal.orgferrocenophane. d-nb.info

Electronic Effects: As an electron-donating group, the tert-butyl substituent increases the electron density on the cyclopentadienyl rings and the central iron atom. This electronic enrichment makes the ferrocene core more susceptible to oxidation. mdpi.com Consequently, this compound has a lower redox potential compared to unsubstituted ferrocene, meaning it is more easily oxidized. This property is crucial for its use in electrochemical applications. wikipedia.orgmdpi.com The electron-donating nature also enhances the reactivity of the cyclopentadienyl rings towards certain electrophilic substitution reactions. scienceinfo.com

Solubility and Physical Properties: The nonpolar tert-butyl group increases the compound's solubility in organic solvents. chemimpex.com this compound is a liquid at room temperature, which can be advantageous for certain applications, such as its use as a precursor in Atomic Layer Deposition (ALD) where improved vapor delivery is beneficial. chemimpex.comresearchgate.net

Scope and Research Focus of this compound Studies

Research involving this compound is multifaceted, leveraging its distinct properties for various scientific and technological advancements. Key areas of focus include:

Electrochemistry: Due to its stable and reversible redox behavior, this compound is frequently used as an internal standard in electrochemical studies, such as cyclic voltammetry. chemimpex.comstarskychemical.com Its well-defined oxidation-reduction cycle allows for the accurate measurement of the electrochemical properties of other compounds. chemimpex.com Researchers have studied ion transfer processes at liquid-liquid interfaces generated by the electrochemical oxidation of this compound. researchgate.net

Materials Science: this compound serves as a precursor for creating advanced materials. chemimpex.comstarskychemical.com It is used in the synthesis of conductive polymers and nanocomposites, where the ferrocene moiety imparts desirable electronic properties and thermal stability. chemimpex.com A significant application is in Atomic Layer Deposition (ALD) for growing iron oxide thin films. researchgate.netchemrxiv.org Studies have investigated how using this compound with ozone as a co-reactant affects film growth, crystallinity, and properties, revealing complex mechanistic pathways. researchgate.netchemrxiv.org

Catalysis: The compound is utilized as a catalyst or catalyst precursor in a range of organic reactions, including polymerization. chemimpex.comstarskychemical.com It can be employed in microwave-enhanced electrochemical processes, where it contributes to improved reaction rates and yields. lookchem.com The synthesis of more complex ferrocene derivatives, which may act as ligands in catalysis, often starts with building blocks like this compound. starskychemical.com

Synthetic Chemistry: As a functionalized ferrocene, it is a valuable building block in organometallic synthesis. starskychemical.com Its reactivity allows for the creation of more complex and sterically hindered ferrocene derivatives that would be difficult to synthesize otherwise. rsc.orggoogle.com For example, the tert-butylsulfinyl group has been shown to be a potent directing group in the synthesis of polyfunctionalized ferrocenes. rsc.org

Properties

CAS No.

1316-98-9

Molecular Formula

C14H18Fe 10*

Molecular Weight

242.14

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butylferrocene and Its Derivatives

Regioselective Functionalization Approaches

Achieving regiocontrol in the substitution of ferrocene (B1249389) is a significant synthetic challenge. The bulky tert-butyl group can act as a steric shield and an electronic director, enabling selective functionalization at specific positions on the cyclopentadienyl (B1206354) (Cp) rings.

Directing group-assisted ortho-C–H activation is a powerful strategy for the selective functionalization of aromatic compounds. In the context of tert-butylated ferrocenes, this approach allows for the introduction of substituents adjacent to the pre-existing groups. A notable method involves the use of an aminomethyl group as a director for ortho-metalation. acs.org

In a "diverging" synthetic strategy, preformed di-tert-butylated ferrocene can be successively functionalized. acs.org For instance, new tert-butylated (aminomethyl)ferrocene derivatives can be synthesized, which then undergo N-directed ortho-metalation to form (N,N′)-aminomethyl,(P,P′)-tert-butylated-ferrocenyl diphosphines. acs.org This process demonstrates how an existing functional group can direct the activation of a C-H bond at the sterically hindered ortho-position, controlled by the conformation of the directing group. acs.org The systematic near-eclipsed conformation of the aminomethyl groups in these compounds facilitates this selective reaction. acs.org This methodology has proven effective for producing N₂-didentate and N₂P₂-tetradentate tert-butylated ferrocene compounds in good to high yields (48–96%). acs.org

This type of regioselectivity is conceptually related to broader findings in C-H activation, where simple alkyl groups can direct metal catalysts to the ortho-position, overriding the typical preference for less hindered sites. nih.gov The mechanism often involves a transient interaction with a nearby bond (e.g., benzylic C-H) that anchors the metal complex, facilitating subsequent ortho-C-H insertion. nih.gov

While C–H activation adjacent to a directing group is well-established, the functionalization of remote positions (3- or 4-positions) on the ferrocene Cp ring has been less explored but represents a significant advance in synthetic control. researchgate.net Recent studies have demonstrated that iridium-catalyzed borylation can achieve remote functionalization of ferrocene derivatives. researchgate.net This method favors the introduction of a boryl group at the C3 position over the C2 position, which is adjacent to the substituent. researchgate.net

The regioselectivity of this process is believed to originate from steric factors. The catalyst is thought to favor the less sterically crowded C-H bond, leading to functionalization at a distance from the existing substituent. researchgate.net This approach has been successfully applied to various ferrocene substrates, yielding the remote functionalization products in moderate to good yields. researchgate.net

Further examples of unusual regioselectivity have been observed in the functionalization of (R,R)-S,S′-di-tert-butylferrocene-1,1′-disulfoxide. rsc.org While initial deprotolithiation-trapping sequences yield the expected 2,2′-disubstituted products, subsequent functionalization of derivatives like 2,2′-di(phenylthio) and 2,2′-bis(trimethylsilyl) occurs primarily at the remote 4- or 4,4′-positions. rsc.org This outcome is influenced by a combination of steric hindrance and the electronic effects of the substituents, as analyzed through pKa values and structural data. rsc.org

Table 1: Iridium-Catalyzed Remote Borylation of Ferrocene Derivatives This table summarizes the results of remote C-H borylation on various ferrocene substrates using an iridium catalyst, highlighting the yields of the C3-borylated product.

Substrate (Directing Group)Product (Position of B₂pin₂)Yield
MethoxyC3Good
MethylC3Good
Trimethylsilyl (B98337)C371%
PhenylC3Moderate
Data sourced from research on iridium-catalyzed remote borylation of ferrocene derivatives. researchgate.net

The presence of bulky tert-butyl groups on both Cp rings in 1,1'-di-tert-butylferrocene provides a platform for diastereoselective synthesis, creating planar chiral molecules. rsc.orgresearchgate.net A general synthesis for highly functionalized ferrocenes, including (P,B)- and (N,B)-ambiphiles, has been developed on a multigram scale using this principle. rsc.org The process involves the diastereoselective stepwise modification of di-tert-butylated ferrocenes. rsc.orgresearchgate.net

A key feature of this methodology is the unprecedented separation of electroactive species, which facilitates the isolation of pure diastereomers. rsc.org The bulky alkyl groups are crucial as they enforce planar chirality and bring the antagonist Lewis acidic (boron) and basic (phosphorous or nitrogen) functions into close proximity. rsc.orgresearchgate.net

The diastereoselective deprotometallation of a ferrocene bearing a chiral directing group, such as a tert-butylsulfinyl group, is a powerful method to access enantiopure 1,2-disubstituted ferrocenes. rsc.org This approach can be extended to create more complex polysubstituted systems. The functionalization of (R,R)-S,S′-di-tert-butylferrocene-1,1′-disulfoxide with deprotolithiation-electrophilic trapping sequences is a prime example. rsc.org The introduction of various alkyl groups, including tert-butyl, has a significant impact on the stereoselectivity of subsequent lithiation and phosphination reactions. researchgate.net

Remote Catalytic Functionalization

Lithiation-Based Synthesis Routes

Lithiation followed by quenching with an electrophile is a classical and versatile method for functionalizing ferrocenes. This approach is particularly effective for preparing tert-butylferrocene itself and for its subsequent modification.

The primary precursor for synthesizing this compound is tert-butylcyclopentadienyl lithium (t-BuCpLi). This reagent is typically prepared by deprotonating tert-butylcyclopentadiene with a strong base. google.com A common method involves reacting tert-butylcyclopentadiene with an alkyllithium reagent, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.com

The reaction proceeds by removing a hydrogen atom from the cyclopentadiene (B3395910) ring, which is acidic, to form the corresponding lithium salt. google.com The resulting tert-butylcyclopentadienyl lithium can then be reacted with iron(II) chloride (FeCl₂) to assemble the this compound sandwich compound. The reaction of substituted cyclopentadienyl lithium complexes with Lewis bases can lead to crystalline adducts that are monomeric in the solid state. researchgate.net

Double deprotonation, or dilithiation, of the ferrocene core allows for the one-step introduction of two functional groups. For this compound, treatment with butyllithium (B86547) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in a nonpolar solvent like hexane (B92381) results in dideprotolithiation. thieme-connect.com This reaction can be followed by quenching with an appropriate electrophile to yield a disubstituted product. thieme-connect.com

A similar strategy is effective for 1,1′-di-tert-butylferrocene, where butyllithium–TMEDA can also achieve double deprotonation. thieme-connect.com The functionalization of (R,R)-S,S′-di-tert-butylferrocene-1,1′-disulfoxide via deprotolithiation-electrophilic trapping sequences has been extensively studied. rsc.org The disulfoxide itself can be prepared by reacting ferrocene-1,1′-dilithium with (R)-S-tert-butyl-tert-butanethiosulfinate. rsc.org Subsequent dilithiation using reagents like sec-butyllithium (B1581126) followed by quenching with various electrophiles (e.g., ClSiMe₃, PhSSPh) yields 2,2'-disubstituted derivatives. rsc.org

Table 2: Double Deprotolithiation and Trapping of Substituted Ferrocenes This table shows examples of dilithiation reactions on tert-butyl substituted ferrocenes followed by quenching with an electrophile.

Starting FerroceneLithiation AgentElectrophileProduct
This compoundBuLi-TMEDA- (intermediate)1',2-Dilithio-tert-butylferrocene
1,1'-di-tert-ButylferroceneBuLi-TMEDA- (intermediate)2,2'-Dilithio-1,1'-di-tert-butylferrocene
1,1'-di-tert-ButylferroceneBuLi-TMEDAClSnBu₃2,2'-Bis(tributylstannyl)-1,1'-di-tert-butylferrocene
Data sourced from studies on twofold C-H lithiations of ferrocenes. thieme-connect.com

Synthesis of tert-Butylcyclopentadienyl Lithium

Microwave-Enhanced Electrochemical Synthesis

The application of microwave technology to electrochemical processes has emerged as a powerful method for enhancing reactions involving hydrophobic redox systems like this compound. For highly water-insoluble compounds such as this compound, conventional electrochemical analysis in aqueous media is challenging. researchgate.net Typically, a solution of this compound in a micellar medium, such as aqueous sodium dodecyl sulfate (B86663) (SDS), shows negligible current response under standard conditions. researchgate.net

However, the introduction of focused microwave radiation at the electrode-solution interface dramatically alters the system's behavior. researchgate.netuni-plovdiv.bg This microwave activation is believed to cause a localized disruption of the micellar structure, facilitating the transport of the water-insoluble analyte to the electrode surface. researchgate.net The result is a strong, diffusion-controlled current corresponding to the one-electron oxidation of this compound. researchgate.netuni-plovdiv.bg This technique is sensitive enough to detect the compound at micromolar concentrations. researchgate.net The use of this compound as a catalyst in these microwave-enhanced electrochemical processes can lead to significantly improved reaction rates and product yields. lookchem.comalfa-chemistry.com

Key Findings in Microwave-Enhanced Electrochemistry of this compound:

Condition Observation Implication
Without Microwaves No significant current response for this compound in aqueous SDS solution. researchgate.net The micellar structure effectively shields the hydrophobic molecule from the electrode.
With Microwaves Strong, concentration-dependent anodic current is observed. researchgate.net Microwaves disrupt micelles locally, enabling facile, diffusion-controlled oxidation of this compound. uni-plovdiv.bg

| Application | Enables electrochemical analysis and processes for otherwise insoluble redox systems. researchgate.net | Expands the scope of electrochemistry to include hydrophobic molecules in aqueous environments. |

Green Chemistry Approaches in this compound Synthesis

While specific literature detailing green chemistry routes for the synthesis of this compound itself is not abundant, the principles of green chemistry are increasingly being applied to the synthesis of ferrocene derivatives. These approaches prioritize the use of environmentally benign solvents, reduction of waste, and energy efficiency. For instance, the development of hydrophilic phosphine (B1218219) ligands based on ferrocene scaffolds promotes catalytic reactions in water, which allows for easier product separation and catalyst recycling, minimizing the use of hazardous organic solvents. nih.gov Another example within ferrocene chemistry involves replacing harsh reagents, such as the zinc amalgam used in Clemmensen reductions, with milder, more environmentally friendly alternatives like sodium trifluoroacetoxyborohydride for the synthesis of derivatives like 4-chlorobutylferrocene. google.com Furthermore, the use of reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions for various organic transformations showcases a commitment to greener synthetic protocols that could be adapted for creating functionalized this compound compounds. rsc.org These examples highlight a clear trajectory in organometallic chemistry toward more sustainable practices that are applicable to the synthesis of this compound and its derivatives.

Synthesis of Polysubstituted and Enantiopure this compound Derivatives

The tert-butyl group plays a crucial role in directing the synthesis of highly substituted and stereochemically defined ferrocene derivatives. The tert-butylsulfinyl group, in particular, has been extensively used as a chiral directing group to achieve stereoselective functionalization of the ferrocene core. nih.gov

A prominent strategy involves the diastereoselective deprotometalation of enantiopure S-tert-butylferrocenesulfoxides using organolithium reagents, followed by trapping with various electrophiles. nih.govmdpi.com This methodology allows for the precise introduction of substituents onto the cyclopentadienyl rings. A sophisticated approach allows for the synthesis of otherwise inaccessible 2-substituted ferrocenesulfoxides by first introducing a substituent at the 5-position of a 2-trimethylsilyl-substituted S-tert-butylferrocenesulfoxide, followed by the removal of the trimethylsilyl group. nih.govdntb.gov.ua This has enabled the creation of a diverse library of enantiopure, planar chiral di-, tri-, and even 2,3,4,5-tetrasubstituted ferrocenesulfoxides. nih.govdntb.gov.ua

Further extending this concept, the functionalization of (R,R)-S,S'-di-tert-butylferrocene-1,1'-disulfoxide through similar deprotolithiation-trapping sequences has been studied. researchgate.netrsc.org While the initial 2,2'-disubstitution proceeds as expected, subsequent functionalization steps can lead to an unusual regioselectivity, with substituents being introduced primarily at the 4- or 4,4'-positions. researchgate.netrsc.org This powerful technique has paved the way for the synthesis of highly complex, enantiopure ferrocenes, including early examples of octa-, nona-, and even decasubstituted derivatives. researchgate.netrsc.org

Preparation of tert-Butyl-Substituted Poly(ferrocenylene persulfides)

The introduction of bulky tert-butyl groups onto the cyclopentadienyl rings of ferrocene is a key strategy for producing soluble organometallic polymers. Poly(ferrocenylene persulfides) are of interest due to their unique electronic properties and potential applications in materials science. illinois.edu

The synthesis begins with the preparation of trithiaferrocenophane monomers. illinois.eduacs.org This is achieved through the dilithiation of tert-butyl-substituted ferrocenes, which are then treated with elemental sulfur to form (RC₅H₃)₂FeS₃ (where R = t-Bu). illinois.eduresearchgate.net These trisulfide monomers are subsequently converted into high molecular weight polymers, [(RC₅H₃)₂FeS₂]n, via a desulfurization reaction using a phosphine reagent such as tributylphosphine (B147548) (Bu₃P). illinois.eduresearchgate.net

The resulting polymers are soluble in common organic solvents and have been characterized by gel permeation chromatography (GPC). illinois.eduresearchgate.net These materials exhibit reversible electrochemical behavior, undergoing oxidation in two distinct steps. illinois.eduresearchgate.net

Properties of tert-Butyl-Substituted Poly(ferrocenylene persulfides):

Polymer Number-Average Molecular Weight (Mn) Weight-Average Molecular Weight (Mw) Polydispersity
[(t-Bu)fcS₂]n 3700 26000 Polydisperse
[((t-Bu)₂)fcS₂]n 2400 19000 Polydisperse

Data sourced from references illinois.edu and researchgate.net.

Formation of Hybrid Ligands on Ferrocenyl Platforms

The ferrocene scaffold, particularly when substituted with sterically demanding groups like tert-butyl, provides a robust and versatile platform for the design of sophisticated hybrid ligands. These ligands, which combine different donor atoms, are instrumental in advancing homogeneous catalysis and coordination chemistry.

Phosphine/Amino-Acid Ligands

Hybrid ligands that incorporate both phosphine and amino acid or amino ester functionalities onto a ferrocene backbone have been developed. researchgate.net These systems exhibit high modularity, as both the phosphine group (e.g., varying aryl and alkyl substituents for steric and electronic tuning) and the amino acid component can be readily modified. researchgate.net In coordination with palladium(II), these ligands predominantly form (P,N)-chelate complexes. researchgate.net The utility of these ligands has been demonstrated in challenging catalytic reactions; for example, a dicyclohexylphosphinoferrocene amino ester ligand proved highly effective in the Suzuki-Miyaura coupling of o-dibromobenzene, minimizing undesirable side reactions. researchgate.net Gold(I) complexes featuring ferrocene-amino acid bioconjugates have also been synthesized and studied. mdpi.com

P,B- and N,B-Ambiphilic Ferrocenes

A particularly innovative class of hybrid ligands are ambiphilic systems that contain both a Lewis basic site (e.g., phosphorus or nitrogen) and a Lewis acidic site (e.g., boron) on the same ferrocene platform. researchgate.netresearchgate.net A general, multigram-scale synthesis has been developed for these highly functionalized (P,B)- and (N,B)-ambiphilic ferrocenes, often starting from a di-tert-butylated ferrocene scaffold. researchgate.net The bulky tert-butyl groups serve to enforce planar chirality and ensure close proximity of the antagonistic donor and acceptor sites. researchgate.net

These compounds have been characterized extensively, including by single-crystal X-ray diffraction, and their coordination chemistry has been explored. researchgate.net For instance, they have been converted into gold(I) complexes and phosphane selenides to probe the properties and mutual influence of the functional groups. researchgate.net Sterically congested versions, such as a 1,2-diphosphino-1′-boryl-ferrocene, have also been prepared, demonstrating the platform's ability to accommodate multiple bulky substituents while retaining its ability to coordinate to metal centers. rsc.org

Reactivity and Reaction Mechanisms of Tert Butylferrocene Compounds

Steric and Electronic Effects of the tert-Butyl Group on Reactivity

The tert-butyl group, a bulky and electron-donating substituent, significantly influences the reactivity of the ferrocene (B1249389) core through a combination of steric and electronic effects. Its electron-donating nature increases the electron density on the cyclopentadienyl (B1206354) (Cp) rings and, consequently, on the iron center. mdpi.comresearchgate.net This increased electron density facilitates the oxidation of the iron center, leading to a lowering of the redox potential compared to unsubstituted ferrocene. acs.org The introduction of tert-butyl groups can tune the Fe(III)/Fe(II) redox potential over a wide range. acs.orgresearchgate.net For instance, the presence of two tert-butyl groups, one on each Cp ring, lowers the redox potential to +0.170 V (vs SCE), a substantial decrease from the +0.403 V of ferrocene. acs.org This effect is attributed to the positive inductive effect of the tert-butyl group. acs.org

Sterically, the tert-butyl group is larger than other alkyl groups like methyl, and its presence can hinder the approach of reactants to the ferrocene core. nih.govacs.org This steric hindrance can influence the regioselectivity of reactions, directing incoming groups to less hindered positions. rsc.org For example, in the functionalization of (R,R)-S,S′-di-tert-butylferrocene-1,1′-disulfoxide, subsequent functionalization occurs primarily at the 4- or 4,4′-positions, away from the bulky tert-butyl and sulfoxide (B87167) groups. rsc.orgrsc.org The steric bulk of the tert-butyl group is also exploited to create constrained geometries in ferrocene-based ligands, which can influence the coordination chemistry and catalytic activity of their metal complexes. nih.gov The steric influence of a ferrocenyl group itself in organophosphines is notable, being larger than that of cyclohexyl or tert-butyl groups and comparable to a mesityl group. nih.govacs.org

The interplay of these steric and electronic effects allows for the fine-tuning of the properties of tert-butylferrocene derivatives for various applications. acs.org For example, the enhanced electron density and steric protection afforded by tert-butyl groups contribute to the increased stability of the corresponding ferrocenium (B1229745) cations. acs.orgnih.gov

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical behavior of this compound is characterized by a reversible one-electron oxidation-reduction process centered at the iron atom, cycling between the Fe(II) and Fe(III) states. illinois.edu The introduction of electron-donating groups like tert-butyl units on the cyclopentadienyl rings allows for significant tunability of the Fe(III)/Fe(II) redox potentials, which can range from +0.403 V down to -0.096 V versus a saturated calomel (B162337) electrode (SCE). acs.orgresearchgate.net The electrochemical oxidation of this compound in a toluene (B28343) deposit on a glassy carbon electrode immersed in an aqueous electrolyte solution leads to the formation of the tert-butylferrocenium cation, which is then ejected into the aqueous solution. researchgate.net

Influence of Solvent and Electrolyte on Redox Potentials

The redox potential of this compound and its derivatives is sensitive to the surrounding medium, specifically the solvent and the supporting electrolyte. mdpi.com The polarity of the solvent plays a crucial role; for instance, the rate of desulfurization in tert-butyl-substituted poly(ferrocenylene persulfides) increases with the polarity of the reaction solvent. illinois.edu

Table 1: Redox Potentials of Ferrocene Derivatives in Acetonitrile (B52724)

Compound E₁/₂ (V vs SCE)
Ferrocene (Fc) +0.403
1,1'-Di-tert-butylferrocene +0.170
Decamethylferrocene (Me₁₀Fc) -0.096

Data sourced from cyclic voltammetry measurements in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. acs.orgresearchgate.net

Radical Stabilization Effects in Low-Valent Ferrocenes

The introduction of silyl (B83357) groups onto the cyclopentadienyl rings can lead to the generation of sensitive redox species due to hyperconjugation effects, which allows for the isolation of highly reduced organic compounds or low-valent actinide and lanthanide compounds. rsc.org While the provided search results focus more on the oxidized ferrocenium state, the principles of electronic stabilization by substituents like the tert-butyl group are relevant. The electron-donating nature of the tert-butyl group increases the electron density at the iron center, which would stabilize the oxidized Fe(III) state. acs.org This enhanced stability is a key feature of tert-butyl substituted ferrocenes. nih.gov

Stability of Oxidized Ferrocenium Forms

The oxidized form of this compound, the tert-butylferrocenium cation, exhibits notable stability. nih.gov This stability is attributed to both electronic and steric factors. The electron-donating tert-butyl groups enrich the electron density of the Fe(III) d-orbitals, which enhances the chemical stability, particularly against reactions with oxygen. researchgate.netacs.org This modification offers a substantial enhancement in the chemical and electrochemical stability of the oxidized forms in acetonitrile under ambient conditions. acs.org

C–H Bond Activation and Functionalization Reactions

The tert-butyl group plays a significant role in directing the functionalization of the ferrocene core, primarily through its steric influence. The functionalization of (R,R)-S,S′-di-tert-butylferrocene-1,1′-disulfoxide through deprotolithiation-electrophilic trapping sequences has been studied to produce polysubstituted, enantiopure derivatives. rsc.orgrsc.orgresearchgate.netresearchgate.net In these reactions, while 2,2′-disubstituted derivatives are formed as expected, subsequent functionalization of these products occurs mainly at the 4- or 4,4′-positions, demonstrating an unusual regioselectivity that is guided by the steric bulk of the existing substituents. rsc.orgrsc.orgresearchgate.net

Ferrocene-based polyphosphane ligands containing tert-butyl groups have been employed in palladium-catalyzed direct arylation of heterocycles via C-H bond activation. researchgate.net The triphosphane 1,1′,2-tris(diphenylphosphino)-4-tert-butylferrocene proved to be a highly effective ligand for this coupling reaction. researchgate.net The synthesis of highly functionalized ferrocenes, including those with four or more substituents, often utilizes dialkylated 1,1'-tert-butylferrocene as a scaffold. researchgate.net This approach has led to the development of various new classes of hybrid compounds that serve as ligands in metal-catalyzed C-C and C-X bond formations. researchgate.net

Complexation and Coordination Chemistry

This compound derivatives are versatile ligands in coordination chemistry. The steric and electronic properties imparted by the tert-butyl group influence the geometry and stability of the resulting metal complexes. scbt.com For instance, 1-Diphenylphosphino-1′-(di-tert-butylphosphino)ferrocene is a versatile phosphine (B1218219) ligand where the sterically demanding di-tert-butylphosphino groups enhance its ability to stabilize metal centers and promote favorable coordination geometries. scbt.com

The coordination chemistry of ferrocenyl polyphosphines bearing tert-butyl groups with transition metals like palladium(II) and nickel(II) has been investigated. nih.gov The triphosphane 1,1′,2-tris(diphenylphosphino)-4-tert-butylferrocene forms coordination complexes with these metals. nih.gov The coordination of tert-butylated ferrocenyl phosphines to gold(I) has been shown to generate aurophilic interactions in the resulting dinuclear gold complexes. nih.gov This is in contrast to gold(I) complexes with 1,1'-bis(diphenylphosphino)ferrocene, highlighting the influence of the tert-butyl groups. nih.gov The synthesis of hexasubstituted hybrid tetradentate (N,N′,P,P′)-ferrocenes bearing phosphino (B1201336), aminomethyl, and bulky tert-butyl groups has been achieved through both "diverging" and "converging" synthetic strategies. acs.org These complex ligands are of interest for their potential applications in catalysis. acs.org

Ligand Design and Metal Binding Modes

The incorporation of tert-butyl groups into ferrocene-based ligands significantly influences their design and subsequent metal binding behavior. These bulky substituents provide steric protection, which can stabilize the resulting metal complexes during reactions. nih.gov The design of ligands often focuses on creating specific coordination environments around a metal center, and this compound derivatives have been instrumental in developing advanced ligand frameworks, including ambiphilic ligands and tetradentate systems. mcmaster.caresearchgate.net

In the design of tetradentate (N,N',P,P')-ferrocene ligands, which bear phosphino and aminomethyl groups in addition to tert-butyl moieties, two primary synthetic strategies are employed: a "diverging" synthesis that involves the functionalization of a pre-formed di-tert-butylated ferrocene, and a "converging" method that assembles the ligand from appropriately substituted cyclopentadienyl rings. acs.org The latter approach, while feasible, can present several challenges. acs.org Conversely, the functionalization of existing tert-butylated (aminomethyl)ferrocene derivatives via N-directed ortho-metalation has proven to be a convenient route to creating these complex ligands. acs.org These novel N2-didentate and N2P2-tetradentate tert-butylated ferrocene compounds have been synthesized in good to high yields (48–96%) and can accommodate a variety of aryl, alkyl, and heteroaryl phosphino groups. acs.org

Ambiphilic ligands, which contain both Lewis acidic and Lewis basic sites, have also been designed using a this compound scaffold. For instance, a borane-appended analogue of 1,1'-bis(diphenylphosphino)ferrocene demonstrates how the ferrocene backbone can be utilized to create ligands with dual reactivity. mcmaster.ca Similarly, zinc bis(thiophenoxide) complexes featuring a pyrazolyl-pyridine ligand with an appended borane (B79455) group showcase metal-ligand cooperative binding. nsf.gov A weak, dynamic B-S interaction is observed in solution, and the energy of this interaction is dependent on the Lewis acid's strength and its proximity to the zinc-thiophenoxide moiety. nsf.gov

The steric bulk of the tert-butyl groups also plays a crucial role in directing the coordination mode. In triphospha nih.govferrocenophanes, the bulky tert-butyl groups on the phosphorus atoms attached to the cyclopentadienyl (Cp) rings point to the same side of the ring system. d-nb.info This steric pressure can distort the entire structure to minimize repulsive interactions, influencing the geometry at the metal center. d-nb.info

Influence of tert-Butyl Groups on Planar Chirality and Conformation

The introduction of tert-butyl groups onto the cyclopentadienyl (Cp) rings of ferrocene has a profound effect on the molecule's stereochemistry, particularly concerning planar chirality and conformational dynamics. Planar chirality arises when a plane of chirality is present in a molecule that lacks a stereocenter. In ferrocene derivatives, this occurs with non-symmetrical substitution on one or both Cp rings. For example, 1,3,1'-trisubstituted trithiaferrocenophanes containing a tert-butyl group are chiral. illinois.edu The tert-butyl substituents can also create P-chiral centers in phosphinoferrocene (B6310582) derivatives, leading to the formation of diastereomers. nih.gov

The bulky nature of tert-butyl groups significantly influences the conformational landscape of the ferrocene backbone. In unbridged 1,1'-disubstituted ferrocenes, the two Cp rings exhibit high conformational flexibility. nih.gov However, the presence of tert-butyl groups introduces steric hindrance that affects the rotational position of the rings. In many substituted ferrocenes, an eclipsed or near-eclipsed conformation is adopted to minimize steric repulsion between substituents on the two rings. acs.orgrsc.org For example, in hexasubstituted ferrocenes with trimethylsilyl (B98337) groups, a nearly eclipsed conformation is observed to reduce the steric hindrance between them. rsc.org This steric influence also causes the tert-butyl groups to orient themselves almost perpendicularly to their respective Cp rings. rsc.org

In 1,1'-bis(tert-butylphosphino)ferrocene (BPF), the internal ring rotation gives rise to four distinct conformers with eclipsed ring arrangements. nih.gov Theoretical calculations show that in the most stable isomers, the two tert-butyl groups are positioned opposing each other and directed away from the iron center to reduce steric strain. nih.gov In contrast, for all-tert-butyl substituted triphospha nih.govferrocenophanes, significant steric congestion from three neighboring tert-butyl groups forces the ferrocene backbone to twist by about 30.2 degrees, resulting in a chiral, staggered conformation in the solid state. d-nb.info This is a substantial deviation from the nearly eclipsed conformation seen in less crowded analogues. d-nb.info The conformation of aminomethyl groups in certain tetradentate ferrocene ligands is also controlled by the tert-butyl substituents, leading to a systematic near-eclipsed arrangement. acs.org

Desulfurization Reactions of Poly(ferrocenylene persulfides)

The synthesis of poly(ferrocenylene persulfides) often involves the desulfurization of sulfur-rich precursors, specifically trithiaferrocenophanes. illinois.edu When these precursors are substituted with tert-butyl groups, the resulting polymers exhibit enhanced solubility, which is a significant advantage for processing and characterization. illinois.edu

The key reaction is the conversion of [1,1'-(S₃)]-bridged ferrocenophanes, such as (t-Bu)₂fcS₃, into disulfide-bridged polymers, denoted as [(RC₅H₃)₂FeS₂]n (where R can be a tert-butyl group). illinois.eduresearchgate.net This transformation is achieved through a desulfurization process, typically using a phosphine reagent like tributylphosphine (B147548) (Bu₃P). illinois.edu During the reaction, the phosphine abstracts a sulfur atom from the trisulfide bridge, converting Bu₃P to tributylphosphine sulfide (B99878) (Bu₃PS), which can be confirmed by ³¹P NMR spectroscopy. illinois.eduresearchgate.net

The mechanism proceeds via the attack of the phosphine on the central sulfur atom of the trisulfide chain, leading to the extrusion of one sulfur atom and the formation of a disulfide linkage between the cyclopentadienyl rings. This process effectively opens the strained ring of the ferrocenophane precursor, allowing for polymerization.

The rate of this desulfurization reaction is sensitive to the reaction conditions, most notably the polarity of the solvent. illinois.eduresearchgate.net Polymerizations carried out in highly polar solvents like dimethylformamide (DMF) proceed much faster than those in less polar solvents such as tetrahydrofuran (B95107) (THF). illinois.edu In THF, the reaction may take hours, as indicated by a gradual darkening of the solution color, whereas in DMF, the color change to dark orange occurs within seconds. illinois.edu This rate enhancement in polar solvents suggests a mechanism with a polar transition state.

The properties of the resulting tert-butyl-substituted poly(ferrocenylene persulfides) have been characterized, showing that they are polydisperse materials. illinois.eduresearchgate.net

PolymerNumber Average Molecular Weight (Mn)Weight Average Molecular Weight (Mw)
[t-Bu-fcS₂]n370026000
[(t-Bu)₂-fcS₂]n240019000

Table 1: Molecular weight data for tert-butyl-substituted poly(ferrocenylene persulfides) obtained from Gel Permeation Chromatography (GPC) measurements. illinois.eduresearchgate.net

Polymerization Mechanisms Involving this compound Precursors

This compound derivatives serve as crucial precursors for a variety of organometallic polymers, which combine the unique electronic properties of the ferrocene moiety with the processability of polymers. illinois.edunih.gov The polymerization mechanisms primarily involve ring-opening polymerization (ROP) of strained ferrocenophanes and, to a lesser extent, acyclic diene metathesis (ADMET). mdpi.comresearchgate.net

Ring-opening polymerization is a versatile method for synthesizing high molecular weight polyferrocenes. researchgate.net The process utilizes strained Current time information in Bangalore, IN.ferrocenophanes, where the two cyclopentadienyl rings are bridged by a single atom or small group. The strain in the molecule's tilted ring structure provides the thermodynamic driving force for polymerization. Sila Current time information in Bangalore, IN.ferrocenophanes, for example, can undergo thermal, anionic, cationic, or transition-metal-catalyzed ROP to yield poly(ferrocenylsilanes) (PFS). mdpi.comresearchgate.net The incorporation of tert-butyl groups on the cyclopentadienyl rings of these monomers, as in poly(ferrocenylsilanes) with tert-butyl substituents, can enhance the solubility and stability of the resulting polymers. nih.gov For instance, poly[(1,1'-di-tert-butylferrocenyl)diphenylsilane] has been synthesized and studied for its magneto-optical properties after oxidation. nih.gov

Another important application of ROP involves the synthesis of poly(ferrocenylene persulfides) from tert-butyl-substituted trithiaferrocenophanes. illinois.edu As detailed in the previous section, the desulfurization of these precursors with a phosphine reagent induces ring-opening and subsequent polymerization. illinois.edu The polymerization is signaled by a distinct color change and is highly dependent on solvent polarity. illinois.edu

Acyclic diene metathesis (ADMET) polymerization is another route to main-chain ferrocene-containing polymers, using α,ω-diene functionalized ferrocene monomers. researchgate.net However, this method has seen mixed success with tert-butylated monomers. While 1,1'-divinylferrocene can be polymerized via ADMET, attempts to homopolymerize 1,1'-diacetyl-3,3'-di-tert-butylferrocene using tungsten-based catalysts failed, instead leading to vinyl addition products, possibly through a radical mechanism. researchgate.net This suggests that the steric hindrance from the tert-butyl groups may interfere with the intended metathesis pathway. To overcome solubility issues and achieve polymerization, copolymerization with other dienes like 1,9-decadiene (B157367) has been employed. researchgate.net

Advanced Spectroscopic Characterization of Tert Butylferrocene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of tert-butylferrocene derivatives, providing detailed information about their structure, substitution patterns, and dynamic behavior in solution.

The ¹H and ¹³C NMR spectra of this compound and its derivatives exhibit characteristic signals that are sensitive to the electronic environment and substitution on the cyclopentadienyl (B1206354) (Cp) rings.

In the ¹H NMR spectrum of unsubstituted ferrocene (B1249389), all ten protons of the two Cp rings appear as a single sharp singlet. The introduction of a tert-butyl group breaks this symmetry, leading to distinct signals for the protons on the substituted and unsubstituted rings. For this compound, the protons of the unsubstituted Cp ring typically appear as a singlet, while the protons on the substituted ring show a more complex pattern, often as two pseudo-triplets or multiplets, due to the different chemical environments of the protons at the 2,5 and 3,4 positions. The tert-butyl protons themselves give rise to a sharp singlet, usually found in the upfield region of the spectrum.

The ¹³C NMR spectrum provides further structural confirmation. For S,S'-Di-tert-butylferrocene-1,1', the methyl carbons of the tert-butyl group appear at approximately 23.1 ppm, while the quaternary carbons are observed around 56.6 ppm. rsc.org The chemical shifts of the Cp carbons are also diagnostic. The carbon atom directly attached to the tert-butyl group (ipso-carbon) is significantly shifted downfield compared to the other ring carbons.

The following table summarizes typical chemical shift ranges for this compound derivatives. Note that these values can be influenced by the solvent and the presence of other substituents.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Unsubstituted Cp ring protons~4.0-4.2~68-70
Substituted Cp ring protons~4.0-4.5~65-95
tert-Butyl protons (C(CH₃)₃)~1.0-1.3~30-32 (C(CH₃)₃)
tert-Butyl quaternary carbon (C(CH₃)₃)-~31-34
ipso-Carbon of substituted Cp ring-~90-105

This table provides generalized chemical shift ranges and can vary based on specific molecular structure and solvent.

For this compound derivatives incorporating phosphine (B1218219) ligands, ³¹P NMR spectroscopy is an indispensable tool for characterization and for studying their coordination chemistry. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state, the nature of the substituents on the phosphorus atom, and its coordination to a metal center.

For example, in 1,1',2,2'-tetrakis(diphenylphosphino)-4,4'-di-tert-butylferrocene, the phosphorus atoms exhibit distinct signals in the ³¹P NMR spectrum, which can be used to study the rotational rigidity of the molecule. acs.org The coupling constants between phosphorus nuclei (J-coupling), particularly through-space Jpp coupling, can provide valuable information about the spatial proximity and orientation of the phosphine groups. acs.org

Upon coordination to a metal, the ³¹P chemical shift typically undergoes a significant change. For instance, the ³¹P NMR spectrum of a nickel(II) chloride complex with a tetraphosphine-di-tert-butylferrocene ligand shows a downfield shift compared to the free ligand, indicative of coordination. acs.org The magnitude of this coordination shift and the observation of coupling to other magnetic nuclei (like ¹⁹⁵Pt or ¹⁰³Rh) can provide insights into the nature of the metal-phosphorus bond.

The following table presents representative ³¹P NMR data for some phosphine derivatives of this compound and related compounds.

CompoundSolvent³¹P Chemical Shift (ppm)
1,1',2,2'-Tetrakis(diphenylphosphino)-4,4'-di-tert-butylferroceneCDCl₃Varies with temperature
[NiCl₂{Fc(P)₄tBu}]CDCl₃Varies with temperature
[PdCl₂{Fc(P)₄tBu}]CDCl₃Varies with temperature
(R)-S-tert-butyl-tert-butanethiosulfinateCDCl₃32.6

Fc(P)₄tBu refers to 1,1',2,2'-tetrakis(diphenylphosphino)-4,4'-di-tert-butylferrocene. Data from various sources. acs.orgrsc.org

EXchange SpectroscopY (EXSY) is a powerful 2D NMR technique used to investigate dynamic processes such as conformational changes and chemical exchange occurring on a timescale of milliseconds to seconds. libretexts.orgox.ac.uk In the context of this compound derivatives, EXSY can be employed to study the rotational dynamics of the cyclopentadienyl rings and the tert-butyl group.

Molecules that undergo slow conformational changes can be studied using EXSY, which can reveal the exchange pathways between different conformers. libretexts.org The presence of off-diagonal cross-peaks in an EXSY spectrum indicates that chemical exchange is occurring between the nuclei corresponding to the diagonal peaks. The intensity of these cross-peaks is related to the rate of exchange.

For substituted ferrocenes, the barrier to rotation of the Cp rings can be influenced by the size and nature of the substituents. The bulky tert-butyl group can introduce a significant steric barrier to this rotation. While direct EXSY studies on this compound itself are not extensively reported in the provided search results, the technique is applicable for measuring such dynamic processes. libretexts.org For instance, the solid-state barrier to ring rotation in 1,1'-di-tert-butylferrocene has been estimated, and EXSY could potentially be used to determine this barrier in solution. acs.org

³¹P NMR for Phosphine Derivatives

X-ray Crystallography and Structural Elucidation

Single-crystal X-ray diffraction studies have been crucial in determining the solid-state structures of various this compound derivatives. These studies reveal how the bulky tert-butyl group influences the packing of molecules in the crystal lattice and the conformation of the ferrocene core.

For example, the crystal structure of 1,1',2,2'-tetra-tert-butylferrocene has been determined, confirming the substitution pattern and the relative orientation of the tert-butyl groups. researchgate.net In the solid state, 1,1'-di-tert-butylferrocene adopts a staggered conformation with C₂h symmetry. acs.orgacs.org However, computational and gas-phase studies suggest that in other phases, a mixture of eclipsed isomers may be present, highlighting the importance of not assuming the solid-state structure persists in solution or the gas phase. acs.orgacs.org

In more complex derivatives, such as S,S′-di-tert-butylferrocene-1,1′-disulfoxide, X-ray crystallography has shown that the molecule can adopt a staggered conformation with the two tert-butyl groups perpendicular to their respective Cp rings. rsc.org The orientation of other functional groups, like the sulfoxide (B87167) S=O bonds, is also precisely determined, revealing they can point in opposite directions and be slightly bent towards the central iron atom. rsc.org

Detailed analysis of the bond lengths and angles from X-ray crystal structures provides quantitative insights into the steric and electronic effects of the tert-butyl substituent.

In this compound derivatives, the C-C bond lengths within the cyclopentadienyl rings and the Fe-C bond lengths are of particular interest. Steric strain introduced by the bulky tert-butyl groups can lead to distortions in the Cp ring, causing some C-C bonds to be longer than others and deviating from the ideal five-fold symmetry. For instance, in rhodocenium complexes with a 1,2,3-tri-tert-butylcyclopentadienyl ligand, in-plane distortions of bond lengths and angles are observed to relieve steric strain. capes.gov.br

The Fe-C bond distances in tert-butylferrocenium cations have been found to span a greater range and are, on average, longer than in the corresponding neutral ferrocenes. researchgate.net The tilt angle of the cyclopentadienyl rings can also be affected by the substitution pattern. While the rings are nearly parallel in 1,1',2,2'-tetra-tert-butylferrocenium, they are tilted by 11.6° in the 1,1',3,3'-isomer. researchgate.net

The following table presents selected bond length and angle data for a representative this compound derivative.

ParameterValue (Å or °)Compound
C1–S11.759(3) ÅS,S′-di-tert-butylferrocene-1,2-disulfoxide
C5–C61.500(6) ÅS,S′-di-tert-butylferrocene-1,2-disulfoxide
O8–S1⋯S1–O8 Torsion Angle35.26(0.28)°S,S′-di-tert-butylferrocene-1,2-disulfoxide
C1–C5–S1–O8 Torsion Angle19.6(4)°S,S′-di-tert-butylferrocene-1,2-disulfoxide

Data for compound 3 from a study on ferrocene-1,1′-disulfoxide derivatives. rsc.org

Solid-State Molecular Structures

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from the packing forces present in crystals. aip.orgresearchgate.net Studies on ferrocene and its substituted derivatives, including those with bulky substituents like tert-butyl groups, have revealed important conformational information. researchgate.netacs.orgacs.org

In the gas phase, ferrocene itself has been shown to have an eclipsed conformation of the cyclopentadienyl (Cp) rings. wikipedia.org For substituted ferrocenes, the rotational barrier of the Cp rings is low, and the preferred conformation is influenced by the steric and electronic effects of the substituents. acs.org

A study on 1,1'-di-tert-butylferrocene using gas-phase electron diffraction, complemented by DFT calculations, indicated a mixture of C2 eclipsed isomers in the gas phase. researchgate.netacs.orgacs.org This contrasts with its solid-state structure, which exhibits a staggered C2h symmetry due to crystal packing effects. acs.org This highlights the importance of gas-phase studies in understanding the intrinsic molecular properties.

Table 1: Comparison of Key Structural Parameters of Ferrocene Determined by Gas-Phase Electron Diffraction.

ParameterValue
Fe-C distance (Å)2.04
C-C distance (Å)1.40
ConformationEclipsed
Data sourced from literature. wikipedia.org

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.ukgdckulgam.edu.in The resulting spectrum provides information on the electronic structure of the molecule. azooptics.com

The UV-Vis spectrum of ferrocene derivatives typically displays two main absorption bands. acs.orgnih.gov A low-intensity band in the visible region (around 440 nm) is assigned to a spin-forbidden d-d transition localized on the iron center. nih.govaip.org A more intense band at shorter wavelengths (in the UV region) corresponds to a ligand-to-metal charge-transfer (LMCT) transition. up.ac.za

The introduction of a tert-butyl group, an electron-donating substituent, influences these electronic transitions. acs.org Electron-donating groups tend to increase the electron density on the iron center, which can lead to a blue shift (a shift to shorter wavelengths) of the d-d transition. nih.gov For instance, the λmax for tetra-tert-butylferrocene is observed at 462 nm, showing a slight shift compared to unsubstituted ferrocene. nih.gov

Table 2: Typical UV-Vis Absorption Maxima for Ferrocene Derivatives.

Compound/Derivative TypeTransitionApproximate λmax (nm)
Ferrocened-d442
FerroceneLigand-to-Metal Charge Transfer322
Ferrocenyl Schiff Basesπ-π* (MLCT)300-340
Ferrocenyl Schiff Basesd-d441-466
Data compiled from various studies. acs.orgup.ac.zaias.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by detecting the vibrations of chemical bonds. rsc.orgrsc.org In this compound, the IR spectrum reveals characteristic absorptions for the cyclopentadienyl rings and the tert-butyl group.

The IR spectra of ferrocene derivatives are complex but provide valuable structural information. researchgate.net Key vibrational modes include the C-H stretching of the Cp rings, the C-C stretching within the rings, and the ring-metal stretching vibrations. rsc.org The presence of a tert-butyl group introduces additional bands corresponding to C-H stretching and bending modes of the methyl groups. The analysis of ring-metal stretching force constants can offer insights into the nature of the bond between the iron atom and the cyclopentadienyl rings. rsc.org

Table 3: Selected Infrared Absorption Frequencies for Ferrocene Derivatives.

Functional Group/VibrationApproximate Wavenumber (cm⁻¹)
Unsubstituted C-H stretch (Cp ring)~3100
C-C stretch (Cp ring)~1410
C-H bend (out-of-plane, Cp ring)~810
Ring-Metal stretch180-500
C=O stretch (in acyl ferrocenes)1665-1670
Data sourced from various spectroscopic studies. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition. brocku.canih.govcdnsciencepub.com For this compound, mass spectrometry confirms the molecular formula and provides insights into its fragmentation patterns.

Under electron impact (EI) ionization, the molecular ion of ferrocene and its derivatives is often the most abundant peak in the spectrum. uvic.ca The fragmentation of ferrocene derivatives typically involves the loss of the substituent group, the cyclopentadienyl rings, or fragments thereof. brocku.cacdnsciencepub.com The characteristic isotopic pattern of iron is also observable in the mass spectrum, aiding in the identification of iron-containing fragments. uvic.ca Studies on various ferrocene derivatives have detailed their fragmentation mechanisms under different ionization conditions. brocku.cacapes.gov.br

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of molecules, offering fundamental insights into their electronic structure and bonding. rsc.orgresearchgate.netnist.gov He(I) photoelectron spectra of ferrocene and its derivatives have been extensively studied to understand the energies of the valence molecular orbitals. rsc.orgnasa.gov

The PES spectrum of ferrocene shows distinct bands corresponding to the ionization of electrons from the metal d-orbitals and the ligand π-orbitals. nasa.gov The introduction of a tert-butyl group, being electron-donating, is expected to lower the ionization potentials of the ferrocene moiety. acs.org Comparative studies of the photoelectron spectra of tetra-tert-butylferrocene and ferrocene have shown that the donor effect of a tert-butyl group is significant, leading to a destabilization of the iron d-orbitals. acs.orgnih.gov

Table 4: First Adiabatic Ionization Energies for Ferrocene and a Substituted Derivative.

CompoundFirst Adiabatic Ionization Energy (eV)
Ferrocene~6.86
Decamethylferrocene~5.95
Note: Data for this compound itself is not readily available in the search results, but data for the heavily alkylated decamethylferrocene illustrates the trend of electron-donating groups lowering the ionization energy. nasa.gov

Variable-Angle Spectroscopic Ellipsometry for Film Thickness

Variable-angle spectroscopic ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants of thin films. This method is particularly relevant when this compound is used as a precursor in deposition processes like atomic layer deposition (ALD) to create iron oxide films.

In studies involving the ALD of iron oxide from this compound and ozone, VASE is used to measure the growth rate of the resulting film. chemrxiv.org The technique allows for the determination of film thickness with high precision. For instance, VASE measurements can reveal the growth per cycle in an ALD process, which is a critical parameter for controlling the film thickness. chemrxiv.org

Angle-Resolved X-ray Photoelectron Spectroscopy (XPS) for Film Composition

Angle-resolved X-ray photoelectron spectroscopy (AR-XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgspectroscopyasia.comonlinescientificresearch.com When this compound is used to deposit thin films, AR-XPS is crucial for characterizing the composition of these films.

By varying the take-off angle of the photoelectrons, the sampling depth can be changed, allowing for a non-destructive depth profile of the near-surface region. spectroscopyasia.comonlinescientificresearch.com In the context of iron oxide films grown from this compound, AR-XPS can be used to determine the stoichiometry of the iron oxide and to detect any residual carbon or other impurities. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net For example, studies have used AR-XPS to show that the bulk of a film corresponds to Fe2O3, while the surface region might contain excess oxygen. chemrxiv.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for studying organometallic compounds like tert-butylferrocene due to its balance of accuracy and computational cost. DFT calculations have been successfully applied to predict various properties of this molecule.

The optimized geometries obtained from DFT calculations provide key structural parameters. For a deeper understanding, please refer to the interactive data table below which showcases selected theoretical bond lengths and torsion angles for ferrocene (B1249389) derivatives.

Table 1: Selected Theoretical Bond Lengths (Å) and Torsion Angles (Deg) for Ferrocene Derivatives

Parameter Compound 1 Compound 2
Fe-C(Cp) 2.05-2.06 2.04-2.07
C-C (in Cp ring) 1.43-1.44 1.42-1.44
C(Cp)-C(tert-butyl) 1.53 -
Torsion Angle (Cp-Fe-Cp) Eclipsed (C2) Eclipsed

Table based on DFT optimized geometries. mdpi.com

The electronic structure of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding its reactivity and electronic properties. The HOMO-LUMO energy gap provides insights into the molecule's stability and the ease with which it can undergo electronic transitions. sciensage.info

DFT calculations have shown that the introduction of a tert-butyl group, an electron-donating group, raises the energy of the HOMO, which is primarily localized on the iron atom and the cyclopentadienyl (B1206354) rings. This, in turn, affects the ionization potential (IP) and electron affinity (EA) of the molecule. A higher HOMO energy corresponds to a lower ionization potential, making the molecule easier to oxidize compared to unsubstituted ferrocene.

The table below presents DFT calculated electronic properties for ferrocene-containing chalcones, which can provide a comparative understanding.

Table 2: DFT Calculated Electronic Properties of Ferrocene Derivatives

Derivative (R) EHOMO (eV) ELUMO (eV) Ionization Potential (eV) Electron Affinity (eV)
OCH3 -5.21 -2.34 5.21 2.34
CH3 -5.23 -2.35 5.23 2.35
Ph -5.28 -2.41 5.28 2.41
tBu -5.24 -2.36 5.24 2.36
H -5.27 -2.39 5.27 2.39
Br -5.31 -2.45 5.31 2.45
CF3 -5.42 -2.61 5.42 2.61

Data from DFT calculations on para-substituted ferrocene-containing chalcones. researchgate.net

Conformational analysis of this compound focuses on the rotation of the cyclopentadienyl rings relative to each other. For ferrocene and its derivatives, the energy barrier for this rotation is typically low. acs.org DFT calculations have been employed to study the potential energy surface associated with this rotation.

For 1,1'-di-tert-butylferrocene, while the solid-state structure shows a staggered conformation, DFT calculations and gas-phase electron diffraction support a mixture of eclipsed isomers as the more stable forms in the gas phase. acs.orgacs.org This highlights the influence of crystal packing forces in the solid state. The rotational barriers are generally low, often in the range of a few kJ/mol. For instance, in 1,1'-bis(tert-butylphosphino)ferrocene, the interconversion barriers between eclipsed conformations are calculated to be below 2 kJ/mol. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. rasayanjournal.co.in The MEP map illustrates the charge distribution on the molecule's surface. uni-muenchen.de

In ferrocene derivatives, the region around the cyclopentadienyl rings typically shows a negative electrostatic potential, making them susceptible to electrophilic attack. The introduction of an electron-donating tert-butyl group is expected to increase the negative potential on the substituted ring, enhancing its reactivity towards electrophiles. Conversely, the region around the hydrogen atoms of the tert-butyl group would exhibit a positive potential. The MEP analysis helps in understanding the intermolecular interactions of this compound. mdpi.com

DFT calculations, combined with statistical thermodynamics, can be used to predict various thermodynamic functions of this compound, such as entropy and heat capacity in the ideal gas state. csic.es These theoretical predictions can be compared with experimental data where available, providing a comprehensive understanding of the molecule's thermodynamic properties. The proposed mechanism of Fe2O3 film growth during atomic layer deposition using t-butyl ferrocene involves thermodynamic stability predictions guided by DFT calculations. osti.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Mechanics Calculations

While DFT provides a detailed quantum mechanical description, molecular mechanics (MM) offers a computationally less expensive method for studying large systems and for performing conformational searches. academie-sciences.fr A force field, a set of parameters describing the potential energy of a system, is developed specifically for the molecule or class of molecules of interest.

For alkylferrocene derivatives, including those with tert-butyl groups, molecular mechanics has been used to analyze conformational isomerism. acs.orgacs.org These calculations can effectively model the steric interactions introduced by the bulky tert-butyl group and predict the preferred conformations. academie-sciences.fr The results from molecular mechanics are often in good agreement with both experimental data and higher-level DFT calculations, making it a useful tool for preliminary structural analysis and for studying larger systems containing the this compound moiety. acs.orgresearchgate.net

Mechanistic Studies and Reaction Pathway Elucidation

Computational methods are instrumental in elucidating the mechanisms of reactions involving this compound and its derivatives. Theoretical calculations can map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways.

For instance, computational studies have been employed to understand redox-promoted reactions. In the case of the single-electron oxidation of rhodium complexes that produce rhodocenium complexes bearing a 1,2,3-tri-tert-butylcyclopentadienyl ligand, computational studies using the PM3 semiempirical Hamiltonian suggested that the oxidation process involves the removal of an electron from a molecular orbital centered on the pentadienediyl ligand. capes.gov.br This theoretical insight helps to explain the observed reactivity and the formation of the resulting products.

Furthermore, theoretical calculations have been used to investigate the conformational dynamics of ferrocene derivatives. For 1,1'-bis(tert-butylphosphino)ferrocene, calculations at the B3LYP D3(BJ)/def2-QZVP level of theory have shown that the interconversion barriers between different eclipsed ring conformations are very low (below 2 kJ/mol). uni-kiel.de In contrast, the pyramidal inversion of the tert-butylphosphino groups is hindered by a much larger energy barrier of over 140 kJ/mol. uni-kiel.de These findings are crucial for understanding the dynamic behavior of these molecules in solution and in the gas phase.

Mechanistic investigations also extend to understanding catalytic cycles. While not directly focused on this compound itself, broader studies on ferrocene-containing systems highlight the utility of these methods. For example, the electrocatalytic (EC') mechanism has been studied in detail using cyclic voltammetry and square wave voltammetry, with mechanistic studies focusing on reactions involving ferrocene derivatives. researchgate.net Such computational approaches allow for the simulation of voltammetric responses and the elucidation of complex reaction sequences.

Structure-Activity and Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound derivatives and their resulting activities and properties is a key area of research, often aided by computational chemistry. These studies are vital for designing molecules with specific desired characteristics, such as enhanced catalytic activity or improved material properties.

Theoretical studies have been conducted to correlate the structure of alkylferrocenes with their thermochemical properties. By combining experimental data with quantum-chemical calculations, simple procedures have been developed to calculate the enthalpies of vaporization and formation for alkyl-substituted ferrocenes based on data for alkyl-substituted benzenes. researchgate.net

In the context of corrosion inhibition, density functional theory (DFT) has been used to study the structure-property relationships of ferrocene derivatives. nih.gov For a series of 4-ferrocenylbutyl carboxylate esters, DFT calculations were performed to understand their effectiveness as corrosion inhibitors for mild steel. nih.gov These computational approaches help in the development of more efficient corrosion inhibitors by providing insights into the electronic properties and adsorption behavior of the molecules on the metal surface. nih.gov

Furthermore, the conformational properties of substituted ferrocenes, including 1,1'-di-tert-butylferrocene, have been examined through a combination of experimental techniques and theoretical calculations like DFT and molecular mechanics. acs.org These studies revealed that while the solid-state structure of 1,1'-di-tert-butylferrocene has a staggered conformation, gas-phase electron diffraction and calculations support a mixture of eclipsed isomers. acs.org This highlights the importance of considering environmental effects on molecular conformation and the power of computational methods to probe these differences.

Interactive Table: Calculated Properties of 4-ferrocenylbutyl carboxylate esters from DFT studies. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-butylferrocene acetate-5.14-0.984.16
4-butylferrocene propionate-5.12-0.954.17
4-butylferrocene butyrate-5.11-0.934.18

This table is based on data presented in a study on corrosion inhibitors and showcases how computational chemistry can be used to determine electronic properties relevant to the function of these molecules. nih.gov

Quantum Chemical Calculations for Inter-ligand Interactions

Quantum chemical calculations are essential for understanding the subtle and complex interactions between ligands in molecules like this compound and its derivatives. These interactions can significantly influence the molecule's structure, stability, and reactivity.

The nature of intramolecular interactions between pnictogen groups in a rigid ferrocene phosphinostibine has been investigated using a combination of experimental and theoretical approaches. acs.org DFT calculations were crucial in confirming the presence and nature of noncovalent P → Sb and pnictogen-chalcogen → Sb interactions. acs.org These studies provide fundamental insights into pnictogen bonding within a ferrocene framework.

The development of accurate force fields for molecular mechanics simulations of ferrocene derivatives relies heavily on quantum chemical calculations. researchgate.net A quantum-guided molecular mechanics (Q2MM) method has been used to develop a force field for the ferrocene scaffold, enabling the accurate calculation of molecular conformations. researchgate.net This approach uses quantum chemical data to parameterize the force field, ensuring a more realistic description of inter-ligand interactions.

Furthermore, quantum chemical fragmentation methods are being developed to accurately calculate protein-ligand interaction energies. nih.gov While not directly on this compound, these methods are applicable to organometallic complexes and demonstrate the cutting edge of computational approaches to understanding non-covalent interactions in large systems.

The stability and geometry of capes.gov.brferrocenophanes have been investigated using DFT calculations. acs.org These studies showed that the tilt of the ferrocene system is significant when the ansa bridge consists of second-row elements, but negligible for third-row elements. acs.org The stability of these systems was found to be mainly determined by the X–E–X unit of the ansa bridge, with some influence from strain effects. acs.org

Advanced Applications of Tert Butylferrocene in Research and Technology

Catalysis and Organic Transformations

Tert-Butylferrocene plays a significant role as a precursor and catalyst in a variety of organic reactions and industrial processes. Its stability, solubility in organic solvents, and the electronic influence of the tert-butyl group make it a valuable component in the synthesis and application of catalytic systems. chemimpex.com

Precursor for Ferrocene-Based Catalysts

This compound serves as a crucial starting material in the synthesis of more complex ferrocene-based catalysts. chemimpex.comstarskychemical.com These catalysts are essential in numerous organic synthesis and industrial processes. chemimpex.com The presence of the tert-butyl group can influence the reactivity and solubility of the resulting catalysts. chemimpex.com

One significant application is in Atomic Layer Deposition (ALD), where this compound (TBF) is used as an iron precursor to create iron oxide (Fe₂O₃) thin films or Fe catalyst nanoparticles. aip.orgtue.nlchemrxiv.org In these processes, TBF is pulsed into a reaction chamber with an oxidant like ozone (O₃) or oxygen (O₂) at elevated temperatures to deposit a uniform layer of the desired material. aip.orgchemrxiv.org For example, Fe₂O₃ depositions have been performed using this compound and O₂ gas, with the TBF kept at 100 °C to ensure adequate vapor pressure. tue.nl These ALD-grown catalysts are used in applications such as the growth of carbon nanotube forests. aip.org

The compound is also a building block for creating more complex ferrocene (B1249389) derivatives, including phosphine (B1218219) ligands, which are pivotal in various catalytic reactions. starskychemical.comnih.gov The synthesis of these advanced catalysts often involves modifying the ferrocene structure to fine-tune its electronic and steric properties for specific applications. chemimpex.comnih.gov

Table 1: Conditions for Fe₂O₃ Atomic Layer Deposition using this compound

Parameter Condition Source
Fe Precursor This compound (TBF) aip.orgtue.nlchemrxiv.org
Oxidant Ozone (O₃) or Oxygen (O₂) aip.orgtue.nlchemrxiv.org
TBF Temperature 95-125 °C aip.orgtue.nl
Chamber/Substrate Temp. 225-300 °C aip.orgtue.nl

| Application | Carbon Nanotube Growth, Thin Films | aip.orgchemrxiv.org |

Role in Suzuki and Heck Cross-Coupling Reactions

While direct use of this compound as a ligand in Suzuki and Heck reactions is not prominently documented, its derivatives are key components in highly effective catalytic systems for these important C-C bond-forming reactions. figshare.comfigshare.com A notable example involves a ferrocenyl tetraphosphine ligand, 1,1',2,2'-tetrakis(diphenylphosphino)-4,4'-di-tert-butylferrocene (Fc(P)₄tBu). figshare.com

A catalytic system combining this di-tert-butylferrocene derivative with [PdCl(η³-C₃H₅)]₂ has proven to be highly active for the Suzuki cross-coupling of aryl halides with aryl boronic acids and the Heck vinylation of aryl halides with alkenes. figshare.comfigshare.com This system demonstrates excellent efficiency, catalyzing reactions of various aryl chlorides and bromides in good yields with very low catalyst loadings, ranging from 1% down to 0.0001%. figshare.com The performance of this catalyst is comparable to other leading systems for Suzuki and Heck reactions. figshare.com The development of such ligands highlights the importance of substituted ferrocenes in creating robust and efficient catalysts for organic synthesis. figshare.comresearchgate.net

Microwave-Enhanced Electrochemical Processes

This compound is utilized as a catalyst and redox probe in microwave-enhanced electrochemical processes, particularly in micellar surfactant media. lookchem.comalfa-chemistry.com In these systems, high-intensity microwave radiation is focused on an electrode, leading to strong localized thermal and mass transport effects. researchgate.netresearchgate.net

In a solution of 1mM this compound in aqueous 0.1M NaCl containing 0.1M sodium dodecyl sulfate (B86663) (SDS), no current is typically observed without microwave radiation because the hydrophobic molecule is sequestered within the micelles. researchgate.net However, when subjected to focused microwaves, a strong current is generated, corresponding to the one-electron oxidation of this compound. researchgate.netresearchgate.net This is attributed to the localized disruption of the micellar solution, which makes the this compound accessible to the electrode. researchgate.netresearchgate.net This phenomenon allows for the detection of this compound concentrations down to the micromolar level. researchgate.net The microwave activation renders the oxidation of the otherwise water-insoluble this compound facile and diffusion-controlled. uni-plovdiv.bg

Fuel Additives and Combustion Catalysts

This compound is employed as a fuel additive, acting as a smoke suppressant and a combustion catalyst for various fuels. tanyunchem.comtanyunchem.com It is marketed as a fuel-saving agent for fossil fuels and a combustion accelerant for fuel gas. tanyunchem.comtanyunchem.comechemi.com When added to fuels like gasoline or diesel, ferrocene derivatives, including liquid forms like butylferrocene, help to improve combustion efficiency. made-in-china.comgoogle.com The catalytic action of the iron center is believed to promote more complete combustion, leading to reduced soot formation and improved fuel economy.

Catalyst in HTPB Composite Solid Propellants

A primary application of this compound is as a burning rate catalyst, or modifier, in composite solid propellants, particularly those using hydroxyl-terminated polybutadiene (B167195) (HTPB) as a binder. tanyunchem.comtanyunchem.comalfa-chemical.comresearchgate.net Commercial ferrocene-based combustion catalysts often include this compound. researchgate.net It is used to increase and regulate the burning rate of these propellants, which is a critical parameter in rocket motor design. made-in-china.comalfa-chemical.comrsc.org

When added to HTPB propellants, this compound can control both the curing reaction rate and the burning rate. tanyunchem.commade-in-china.comalfa-chemical.com As a liquid derivative, it offers advantages such as improving the processing performance and mechanical properties of the propellant slurry and allowing for a higher solids content, which increases the total energy of the propellant. tanyunchem.comalibaba.com The presence of this compound and other ferrocene derivatives has been shown to be more effective than traditional catalysts like iron oxide (Fe₂O₃). researchgate.net Studies have shown that some ferrocene derivatives can significantly enhance the burning rate, even at low pressures. researchgate.net However, a known issue with smaller ferrocene derivatives like this compound is their tendency to migrate within the propellant over time, which can affect aging characteristics and performance consistency. researchgate.netresearchgate.net

Table 2: Typical Composition of this compound for Propellant Applications

Component Type I Content %(m/m) Type II Content %(m/m)
This compound 40.0 ± 5.0 37.5 ± 2.5
Ferrocene ≤ 2.0 ≤ 2.0
Tri-(tert-butyl)ferrocene ≤ 5.0 ≤ 5.0
Total Fe Content 20.0 ± 1.0 20.0 ± 1.0
Moisture ≤ 0.05 ≤ 0.05

Source: tanyunchem.comtanyunchem.comalibaba.com

Iron-Catalyzed Double Bond Isomerization

Iron complexes are known to catalyze the isomerization of alkenes, a reaction that involves the migration of a double bond within a molecule. wordpress.comcardiff.ac.uknih.govresearchgate.net While research often focuses on iron(II) β-diketiminate pre-catalysts, the fundamental process involves an iron-centered catalytic cycle. cardiff.ac.uknih.gov Mechanistic studies, supported by Density Functional Theory (DFT) and Electron Paramagnetic Resonance (EPR) spectroscopy, suggest a pathway involving an Fe(I)/Fe(III) cycle. wordpress.comcardiff.ac.uknih.gov The process is believed to start with the formation of an η²-coordinated alkene Fe(I) complex, followed by oxidative addition of the alkene to yield an Fe(III) intermediate, which then undergoes reductive elimination to release the isomerized product. cardiff.ac.uknih.gov Although direct studies specifying this compound for this particular transformation are not widely reported, its nature as a stable and soluble iron compound makes ferrocene derivatives, in general, candidates for investigation in such iron-catalyzed processes.

Asymmetric Catalysis with Ferrocene-Grafted Ligands

The unique three-dimensional structure of ferrocene makes its derivatives privileged scaffolds for chiral ligands in asymmetric catalysis. The functionalization of this compound derivatives is a key strategy for creating complex, enantiopure ligands.

Research has demonstrated the synthesis of stable, planar-chiral N-heterocyclic carbene (NHC) ligands starting from 1,1'-di-tert-butylferrocene. acs.org The synthesis is a multi-step process that begins with the 3,3'-dilithiation of the di-tert-butylferrocene scaffold. acs.org This approach creates a chiral ligand due to the specific positioning of the tert-butyl groups on the cyclopentadienyl (B1206354) rings. acs.org

Another successful approach involves using this compound sulfoxide (B87167) derivatives as building blocks. The tert-butylsulfinyl group can act as a potent chiral directing group, enabling diastereoselective functionalization of the ferrocene core. rsc.org Scientists have successfully synthesized ferrocene-1,2-disulfoxides from (R)-S-tert-butylferrocenesulfoxide. rsc.orgrsc.org These resulting disulfoxide structures have shown promise as a new class of ligands for asymmetric catalysis. rsc.orgrsc.org The functionalization of (R,R)-S,S′-di-tert-butylferrocene-1,1′-disulfoxide through deprotolithiation and subsequent trapping with electrophiles has been studied to produce polysubstituted, enantiopure ferrocene derivatives. rsc.orgresearchgate.netresearchgate.net These highly functionalized scaffolds, using dialkylated 1,1'-tert-butylferrocene as a base, have been used as ligands in metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net

Materials Science and Engineering

In the realm of materials science, this compound is a versatile precursor for creating advanced materials with tailored properties. It is particularly noted for its ability to impart enhanced electrical conductivity and thermal stability to polymers and nanocomposites. rsc.org

This compound is utilized in the synthesis of advanced materials like conductive polymers and nanocomposites. rsc.org The incorporation of the ferrocene moiety into polymer structures can create materials with unique electrical, magnetic, and optical properties. Ferrocene-based polymers are noted for their thermal stability and good compatibility with organic binders. mdpi.com The resulting materials, such as polypyrrole functionalized with iron complexes, can exhibit high sensitivity and selectivity, making them suitable for applications like gas sensors. mdpi.com

As a precursor, this compound is instrumental in developing materials designed for high performance in demanding environments. Its derivatives are frequently explored as precursors for forming iron oxide nanostructures through solid-state thermal decomposition. mdpi.com The compound's ability to lend both thermal stability and electrical conductivity is a key advantage. rsc.org This is exemplified in its use in Atomic Layer Deposition (ALD) to create thermally stable iron oxide films and in its integration into polymer matrices to produce conductive composites. rsc.orgresearchgate.net

The organometallic nature of this compound and its potential to form complexes make it a promising candidate for developing materials with unique electronic, magnetic, or catalytic properties. researchgate.net The ease of functionalization and favorable electronic characteristics of ferrocene derivatives allow for their application in electroactive materials and sensors. mdpi.com A primary example is the production of iron oxide (Fe₂O₃) thin films via ALD using this compound. researchgate.netscirp.org These films, specifically the hematite (B75146) (α-Fe₂O₃) phase, are known for their magnetic properties and are important for applications in magnetic devices and sensors. scirp.org

This compound has been successfully employed as a precursor in ALD, a technique that allows for the deposition of highly uniform and conformal thin films with atomic-level control. Specifically, it is used for growing iron oxide (Fe₂O₃) thin films, which have applications in magnetic devices, catalysis, and solar cells. scirp.orgtcichemicals.com

Compared to solid precursors like ferrocene, this compound offers the advantage of being a liquid with a lower vaporization temperature, making it more suitable for ALD applications. The ALD process for iron oxide involves sequentially pulsing this compound (TBF) and an oxygen source, such as oxygen (O₂) plasma or ozone (O₃), into a reaction chamber. researchgate.netscirp.org

A new plasma-enhanced ALD (PEALD) process using TBF and O₂ plasma has been developed that operates over a broad temperature range of 150°C to 400°C. rsc.orgresearchgate.net Films deposited at 250°C and above are crystalline as-deposited, exhibiting the α-Fe₂O₃ (hematite) structure, while films grown at lower temperatures can be crystallized via post-deposition annealing. researchgate.netscirp.org This process yields pure films with no significant carbon contamination. rsc.orgresearchgate.net Another ALD process utilizes TBF and ozone, which also produces high-quality iron oxide films. acs.orgresearchgate.net

ParameterTBF and O₂ Plasma ProcessTBF and O₃ Process
Precursor This compound (TBF)This compound (TBF)
Reactant Oxygen (O₂) PlasmaOzone (O₃)
Deposition Temp. 150°C - 400°C rsc.orgresearchgate.net250°C (typical) researchgate.net
Max Growth Rate 1.2 Å per cycle (at 300-350°C) rsc.orgresearchgate.netscirp.org>1 monolayer per cycle observed acs.orgresearchgate.net
Resulting Film α-Fe₂O₃ (Hematite) researchgate.netscirp.orgγ-Fe₂O₃ (Maghemite) to α-Fe₂O₃ (Hematite) acs.org
Key Feature Wide temperature window, low-temp deposition scirp.orgSuperstoichiometric oxygen uptake mechanism acs.orgresearchgate.net

This table is generated based on data from multiple research findings. acs.orgrsc.orgresearchgate.netresearchgate.netscirp.org

A defining characteristic of ALD is the self-limiting nature of its surface reactions, which leads to saturation. In the TBF-based ALD of iron oxide, both the TBF and the oxygen-source half-reactions are self-saturating. researchgate.netscirp.org This means that once the surface reaction sites are fully occupied by the precursor molecules, no further precursor will adsorb, ensuring controlled, monolayer-by-monolayer growth.

For the process using TBF and O₂ plasma, saturated growth is observed in a wide temperature window from 150°C to 350°C. scirp.org Interestingly, the saturated growth rate per cycle increases with temperature within this window. scirp.org

For the process using TBF and ozone, studies have revealed a more complex growth mechanism. Saturation requires significantly greater exposures of both TBF and ozone than typically expected. acs.orgresearchgate.net A proposed mechanism suggests that the ozone pulse results in the uptake of "superstoichiometric" oxygen into the near-surface region of the film, creating an oxygen reservoir. acs.orgresearchgate.net The subsequent TBF pulse then consumes this stored oxygen, leading to observed growth rates that can exceed one full monolayer of Fe₂O₃ per cycle. acs.orgresearchgate.net Increased ozone exposure has also been shown to cause a phase change in the film, converting it from γ-maghemite to the more stable α-hematite phase. acs.org

Atomic Layer Deposition (ALD) of Iron Oxide Films

Influence of Reactants (e.g., Ozone, O2 Plasma)

The use of this compound as a precursor in deposition processes, particularly Atomic Layer Deposition (ALD), is significantly influenced by the choice of co-reactants like ozone (O₃) and oxygen (O₂) plasma. These reactive species are often necessary to facilitate the combustion of the precursor's ligands for material deposition. acs.org

In the ALD of iron oxide, this compound has been studied with ozone as the reactant. researcher.liferesearchgate.net Mechanistic studies reveal that saturation conditions may require much greater exposures of both this compound and ozone than typically reported. researcher.life A proposed growth mechanism suggests that increased ozone exposure leads to the uptake of superstoichiometric oxygen into the film. researcher.liferesearchgate.net This excess oxygen is stored near the surface of the films. researcher.life Each ALD cycle involves ozone introducing oxygen into the film's surface region, and the subsequent this compound exposure partially consumes this oxygen. researchgate.net This understanding of the role of ozone is critical for process development, especially for complex materials. researcher.liferesearchgate.net

Plasma-Enhanced ALD (PEALD) using this compound and an O₂ plasma reactant has been developed for the growth of uniform and pure α-Fe₂O₃ (hematite) thin films. rsc.org This process demonstrates self-saturating half-reactions over a wide temperature range from 150 to 350 °C. rsc.org O₂ plasma is considered a highly reactive oxidant, making it a suitable alternative to thermal ALD, which can be limited by the poor reactivity of some ferrocene-based precursors. mdpi.com Beyond iron oxide, a PEALD process for iron phosphate (B84403) has also been developed utilizing a sequence of trimethyl phosphate (TMP) plasma, O₂ plasma, and this compound exposures. acs.org In some applications, deposition can be achieved with O₂ gas without requiring strong oxidants like ozone or plasma, provided a catalytic substrate such as platinum (Pt) or iridium (Ir) is used to activate the O₂. acs.org

Film Crystallinity and Roughness

The crystallinity and surface morphology of films deposited using this compound are highly dependent on the deposition conditions, such as temperature and the use of post-deposition annealing. In PEALD processes using this compound and O₂ plasma to create iron oxide films, films deposited at 250 °C and higher are crystalline as-deposited, exhibiting an α-Fe₂O₃ (hematite) crystal structure. rsc.orgmdpi.com Films deposited at lower temperatures can be crystallized by annealing after deposition. rsc.org

Studies comparing thermal ALD with PEALD have shown that PEALD-grown films can possess lower surface roughness and improved crystallinity. mdpi.comnih.gov For instance, the surface roughness of PEALD films can be around ~0.2 nm. nih.gov

Post-deposition annealing can influence the film's roughness, which is often related to the material's crystallization. rsc.org The root mean square (rms) roughness of a film deposited at 200°C was observed to increase from 0.32 nm to 0.81 nm after being annealed in Helium, an effect attributed to the formation of grains upon crystallization. rsc.org

Table 1: Effect of Annealing on Fe₂O₃ Film Roughness This interactive table summarizes research findings on the surface roughness of iron oxide films deposited using this compound before and after annealing.

Deposition Temperature (°C)ConditionRMS Roughness (nm)Source
200As-deposited0.32 rsc.org
200Annealed in He0.81 rsc.org

Organic Electronics Applications

This compound is a valuable compound in the field of materials science for the development of advanced materials with specific electronic properties. lookchem.com It is particularly noted for its application in synthesizing materials for organic electronics. chemimpex.comhaihangchem.com The unique electronic properties imparted by its ferrocene structure make it suitable for creating conductive polymers and nanomaterials. starskychemical.com These materials are candidates for use in electronic and energy storage applications. lookchem.comchemimpex.com The compound's ability to impart electrical conductivity and thermal stability is a key factor in its use for these advanced materials. chemimpex.com

Electrochromic Materials

This compound serves as a functional component in the formulation of electrochromic materials. Specifically, it has been used as an anodic electrochromic compound in monomer compositions designed to form polychromic solid films. google.com These films are central to the function of electrochromic devices, which can modulate the intensity of light passing through them by undergoing reversible electrochemical reactions. google.com In one example, a monomer composition was prepared containing approximately 2.3% this compound by weight, which was used in the manufacture of electrochromic interior automotive mirrors. google.com

Electrochemical Devices and Sensing

The distinct redox activity of this compound makes it a candidate for use in various electrochemical devices, including batteries and sensors. chemimpex.com Its organometallic nature and ability to form complexes are promising for developing new materials with unique electronic or catalytic properties for these applications. lookchem.com

Electrochemical Sensors for Cation Detection

Ferrocene derivatives, including those with tert-butyl groups, are foundational in the development of electrochemical sensors for detecting metal cations. mdpi.compreprints.orgresearchgate.net The operational principle of these sensors often relies on the modulation of the ferrocene moiety's redox potential upon binding with a target cation. mdpi.compreprints.org The electrochemical oxidation of the ferrocene unit can alter the host's affinity for transition metal cations through mechanisms like electrostatic interactions. mdpi.comresearchgate.net Research has explored various molecular architectures, such as linking ferrocene to 1,3,5-triphenylbenzene (B1329565) derivatives containing imine bonds, to create receptors for cations like Cu(II), Pb(II), Cr(III), and Fe(III). rsc.org While much research has focused on cation detection, the versatility of ferrocene-based systems is also being explored for sensing anions and neutral molecules. mdpi.com

Redox Standards in Electrochemical Studies

Due to its stable and reversible redox properties, this compound is utilized as a standard in electrochemical studies. chemimpex.comstarskychemical.com It is suitable for techniques such as cyclic voltammetry, where a reliable reference point is necessary to accurately measure the electrochemical behavior of other compounds. chemimpex.comstarskychemical.com The introduction of electron-donating groups like tert-butyl onto the cyclopentadienyl rings of ferrocene allows for the fine-tuning of the Fe(III)/Fe(II) redox potential. acs.org For example, the introduction of two tert-butyl groups can lower the redox potential to +0.170 V versus a saturated calomel (B162337) electrode (SCE), demonstrating the tunability of these molecules for electrochemical applications. acs.org

Table 2: Redox Potentials of Substituted Ferrocenes This interactive table presents data on the redox potentials of various ferrocene derivatives, highlighting the electronic influence of different substituents.

CompoundRedox Potential (V vs SCE)Solvent/ElectrolyteSource
Ferrocene (Fc)+0.403Acetonitrile (B52724) acs.org
1,1'-di-tert-butylferrocene+0.170Not Specified acs.org
Decamethylferrocene (Me₁₀Fc)-0.096Acetonitrile acs.org

Energy Storage Applications (e.g., Batteries)

This compound is a compound of interest in the development of advanced energy storage solutions, particularly in the realm of batteries. nih.gov Its inherent redox activity makes it a suitable candidate for applications in electrochemical devices. nih.gov The presence of the tert-butyl group on the cyclopentadienyl ring influences the compound's electrochemical properties, such as its redox potential, which is a critical parameter in battery performance. nih.gov This ability to tune electronic properties through substitution is a key area of research. nih.gov

The compound serves as a precursor and a component in creating new materials for energy storage. nih.govchemrxiv.org For instance, this compound has been used in a plasma-enhanced atomic layer deposition (PEALD) process to create iron phosphate thin films. nih.gov In this process, trimethyl phosphate plasma, O2 plasma, and this compound exposures are sequenced to deposit the material. nih.gov After treatment, this amorphous iron phosphate becomes electrochemically active and can function as a lithium-ion cathode, demonstrating the ability to insert and extract Li+ ions at around 3.1 V vs Li/Li+. nih.gov This highlights its role in fabricating components for advanced batteries, such as 3D lithium-ion microbatteries. nih.gov Furthermore, related ferrocene derivatives, like n-butylferrocene, have been historically used to provide overcharge protection in batteries, showcasing the utility of the ferrocene scaffold in energy storage safety and stability. ulisboa.pt

Redox-Active Organic Species in Aqueous Redox Flow Batteries

Aqueous redox flow batteries (AORFBs) are a promising technology for large-scale, grid-level energy storage, prized for their safety and potential sustainability. researchgate.netdntb.gov.ua These batteries rely on redox-active molecules dissolved in aqueous electrolytes. researchgate.net Ferrocene and its derivatives are among the most studied classes of organometallic redox-active species for this purpose. researchgate.netresearchgate.net The primary challenge for using ferrocene itself is its low solubility in water; therefore, research focuses on functionalizing the ferrocene structure to improve its properties. researchgate.netkaust.edu.sa

The addition of substituents to the cyclopentadienyl rings is a key strategy to tune the molecule's solubility and redox potential. researchgate.net The tert-butyl group, for example, enhances solubility in organic solvents and predictably modifies the redox potential due to its electron-donating inductive effect. nih.govmdpi.com While not ideal for aqueous systems itself, this compound serves as a valuable model compound for studying how substituents impact the fundamental electrochemical behavior of the ferrocene core. nih.gov

To achieve high solubility in water for AORFBs, researchers often attach hydrophilic functional groups, such as sulfonates, to the ferrocene scaffold. kaust.edu.sa This strategy has been used to create highly water-soluble derivatives like 1,1′-ferrocenedisulfonic acid (1,1′-FcDS), demonstrating that the ferrocene core can be adapted for aqueous applications. kaust.edu.sa The development of such derivatives is crucial for creating stable, high-performance AORFBs. dntb.gov.uaresearchgate.net The ultimate goal is to design molecules with high solubility, chemical stability, and an ideal redox potential for both aqueous and non-aqueous flow batteries. researchgate.netresearchgate.net

Pharmaceutical and Medicinal Chemistry Research

The unique structural and chemical properties of the ferrocene scaffold have made its derivatives, including this compound, valuable in pharmaceutical and medicinal chemistry research. nih.govjapsonline.com The stability of the ferrocene moiety, combined with its redox activity and lipophilicity, allows it to serve as a versatile platform for designing new therapeutic agents. researchgate.netnih.gov

Intermediate in Drug Discovery and Development

This compound is utilized as a foundational building block—an intermediate—in the synthesis of more complex molecules for drug discovery and development. nih.gov Its stable structure and defined reactivity make it an excellent starting point for chemical synthesis in the laboratory. nih.govnih.gov The ease of synthesis and chemical stability of ferrocenyl-containing compounds are advantageous for creating intricate molecules, such as those required for pharmaceuticals. japsonline.com The tert-butyl group can provide steric bulk, which influences the reactivity and solubility of the molecule, offering researchers a tool to modify molecular structures during the development of new therapeutic agents. nih.gov

Anticancer and Antimalarial Properties of Ferrocene Derivatives

While this compound itself is primarily an intermediate, the broader class of ferrocene derivatives has shown significant promise in medicinal chemistry, particularly in the development of anticancer and antimalarial drugs. chemrxiv.orgjapsonline.comresearchgate.net This potential is a major driver for the use of intermediates like this compound.

Anticancer Research: A prominent family of anticancer ferrocene derivatives is the "ferrocifens." These compounds are organometallic analogues of tamoxifen (B1202), a well-known breast cancer drug. mdpi.comresearchgate.net By replacing a phenyl group in tamoxifen with a ferrocenyl group, researchers have created compounds with potent antiproliferative activity against various cancer cell lines, including aggressive forms of brain cancer. researchgate.net The mechanism is believed to involve the ferrocene/ferricenium (FeII/FeIII) redox couple, which can generate cytotoxic reactive oxygen species (ROS) that damage cancer cells. mdpi.comresearchgate.net

Antimalarial Research: The most successful ferrocene-based drug candidate to date is Ferroquine (B607439) (FQ or SR97193). researchgate.net Ferroquine is a derivative of the established antimalarial drug chloroquine (B1663885), where the ferrocene moiety is incorporated into the molecular structure. chemrxiv.orgmdpi.com It has demonstrated high activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. mdpi.com Like chloroquine, ferroquine is thought to act by accumulating in the parasite's digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The presence of the ferrocene group appears to be key to overcoming resistance mechanisms. researchgate.net

Antimicrobial and Antifungal Activities

Research has also explored the use of ferrocene derivatives as antimicrobial and antifungal agents. nih.gov Various studies have shown that incorporating the ferrocene unit into different molecular structures can yield compounds with significant biological activity.

Ferrocenyl Pyrimidines: Derivatives combining ferrocene with a pyrimidine (B1678525) ring have been shown to possess both antibacterial and antifungal properties.

Ferrocene-Carborane Conjugates: A ferrocene-substituted carborane derivative was synthesized and evaluated for its antimicrobial action against common multidrug-resistant (MDR) pathogens. The study found that the compound was effective in treating bacteremia caused by Staphylococcus aureus and Pseudomonas aeruginosa in vivo, suggesting potential as a therapeutic agent against MDR infections.

Antiviral Properties (e.g., SARS-CoV-2 Mpro protein docking)

In the search for new antiviral agents, particularly in response to the COVID-19 pandemic, computational methods like molecular docking have been used to screen vast libraries of compounds for potential activity. The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for therapeutic intervention. nih.gov While the antiviral properties of ferrocenes are a less explored area compared to their other medicinal applications, recent computational studies have investigated ferrocene derivatives as potential inhibitors of SARS-CoV-2 Mpro. mdpi.com

These in silico studies involve docking ferrocene-based compounds, such as ferrocene Schiff bases and ferrocene-based thiosemicarbazones, into the active site of the Mpro protein (PDB ID: 6LU7). nih.gov The goal is to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's critical amino acid residues. nih.gov Several studies have reported promising results, with some ferrocene derivatives showing theoretical binding energies comparable to or better than existing drugs like chloroquine and hydroxychloroquine. nih.gov These computational findings suggest that the ferrocene scaffold could be a valuable template for designing novel antiviral drugs targeting SARS-CoV-2. researchgate.net

Table 1: Molecular Docking Results of Ferrocene Derivatives with SARS-CoV-2 Main Protease (Mpro)

Compound Class Specific Derivative Target Protein Binding Energy (kcal/mol) Reference
Ferrocene-based Thiosemicarbazones Compound 2 Mpro (6LU7) -6.7 nih.gov
Compound 4 Mpro (6LU7) -6.9 nih.gov
Ferrocene Schiff Bases Compound 9e Mpro (6LU7) -8.77
Compound 9h Mpro (6LU7) -8.76
Compound 9i Mpro (6LU7) -8.87
Compound 9j Mpro (6LU7) -8.85
Reference Drugs (for comparison)
Remdesivir Mpro (6LU7) -7.00 nih.gov
Chloroquine Mpro (6LU7) -5.20 nih.gov
Hydroxychloroquine Mpro (6LU7) -5.60 nih.gov

Drug Delivery Systems

The unique redox properties of ferrocene-containing compounds, including this compound, have positioned them as promising candidates in the development of advanced drug delivery systems. nih.gov These systems often utilize ferrocene-containing polymers to create "smart" drug carriers that can release their therapeutic payload in response to specific physiological triggers, particularly the redox environment characteristic of tumor cells.

One of the key strategies involves the synthesis of amphiphilic block copolymers where ferrocene units are incorporated into the hydrophobic block. These copolymers can self-assemble in aqueous solutions to form core-shell micelles. The hydrophobic core serves as a reservoir for lipophilic anticancer drugs, such as doxorubicin (B1662922) or paclitaxel. nih.govrsc.org The stability and drug-release kinetics of these micelles are highly dependent on the oxidation state of the ferrocene moieties.

In the relatively low-oxygen environment of healthy tissues, the ferrocene units remain in their neutral, hydrophobic state, ensuring the integrity of the micelles and preventing premature drug release. However, many tumor microenvironments are characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). mdpi.comrsc.org In the presence of these oxidizing agents, the ferrocene is oxidized to the hydrophilic ferrocenium (B1229745) cation. mdpi.com This hydrophobic-to-hydrophilic transition destabilizes the micellar structure, leading to the disassembly of the nanoparticles and the targeted release of the encapsulated drug directly at the tumor site. nih.govmdpi.com This redox-responsive behavior minimizes systemic toxicity and enhances the therapeutic efficacy of the anticancer agent. nih.gov

Research has explored various ferrocene-containing polymers for this purpose, including poly(ferrocenylsilane) (PFS) and polynorbornene derivatives. nih.govrsc.org For instance, layer-by-layer assembly of polyanionic and polycationic PFS has been used to construct polymer capsules with tunable permeability based on the oxidation of ferrocene. nih.gov Similarly, diblock and random copolymers of ferrocene-containing polynorbornenes have been shown to form nanoscale micelles that exhibit oxidation-controlled release of doxorubicin. rsc.org

Polymer SystemEncapsulated DrugRelease TriggerReference
Poly(ferrocenylsilane) (PFS) MicellesPaclitaxelChemical Oxidation nih.gov
PEG-b-PMAEFc Block CopolymerRhodamine B (model)Hydrogen Peroxide nih.gov
PN(Fc-b-TEG) Diblock Copolymer MicellesDoxorubicin (DOX)Oxidation rsc.org
Poly(FMMA-r-MA) NanoparticlesModel DrugReactive Oxygen Species (ROS) rsc.org

Table 1: Examples of Ferrocene-Containing Drug Delivery Systems

Environmental Science Applications

The chemical stability and catalytic potential of ferrocene derivatives, including this compound, have led to their investigation in various environmental science applications, particularly in the degradation of pollutants and remediation strategies. chemimpex.com

Ferrocene-containing materials have been developed as catalysts for the degradation of persistent organic pollutants in water. One notable application is in advanced oxidation processes (AOPs), which generate highly reactive species to break down contaminants. For example, ferrocene-based materials have been used in photocatalysis. A hollow onion-shaped carbon material, synthesized using ferrocene as a catalyst and carbon source, demonstrated high efficiency in the photocatalytic degradation of the pesticide atrazine (B1667683) in an aqueous medium, achieving 96% elimination within five minutes. nih.gov

In another approach, the catalytic properties of iron-containing nanoparticles are harnessed for pollutant degradation. While not exclusively using this compound, research has shown that iron nanoparticles can effectively catalyze the degradation of toxic organic pollutants like phenol (B47542) and p-nitrophenol through a Fenton-like reaction. The general principle involves the generation of hydroxyl radicals from hydrogen peroxide, which then oxidize the organic pollutants into less harmful substances.

Furthermore, ferrocene derivatives have been explored for their potential as surfactants in soil remediation. researchgate.net These applications leverage the unique structure of ferrocene compounds to alter the physical properties of contaminants, facilitating their removal from soil matrices. The versatility of ferrocene chemistry allows for the synthesis of derivatives with tailored properties for specific environmental challenges. nih.gov

Application AreaPollutant/MediumFerrocene-Based SystemDegradation EfficiencyReference
PhotocatalysisAtrazine (in water)Ferrocene-derived hollow carbon96% in 5 minutes nih.gov
Catalytic DegradationPhenol, p-nitrophenolIron Nanoparticles~98% (Phenol), ~95% (PNP)
Catalytic DegradationSynthetic dyes, pharmaceuticalsCFO-BFO core-shell nanoparticles97% (dyes), >85% (pharmaceuticals) nih.govarxiv.org
Soil RemediationGeneral ContaminantsFerrocene-based surfactantsNot specified researchgate.net

Table 2: Environmental Remediation Applications of Ferrocene Derivatives

Future Directions and Emerging Research Areas

Exploration of Novel Applications

The distinctive properties of tert-butylferrocene, including its stability and solubility in organic solvents, make it a prime candidate for a range of new applications. chemimpex.com Researchers are actively investigating its use in the development of advanced materials such as conductive polymers and nanocomposites, where it can impart desirable electrical and thermal characteristics. chemimpex.com Its role as a precursor for ferrocene-based catalysts continues to be a significant area of study, with potential impacts on organic synthesis and industrial processes. chemimpex.com Furthermore, its redox activity is being harnessed for electrochemical devices like batteries and sensors. chemimpex.com Investigations also extend to its use as an electrochemical standard, in pharmaceutical formulation, and in environmental science to understand the behavior of ferrocene (B1249389) derivatives. chemimpex.com

Development of More Sustainable Production Methods

A key focus for the future of this compound is the development of greener and more efficient synthesis methods. datainsightsmarket.comarchivemarketresearch.com The industry is moving towards sustainable manufacturing practices to minimize the environmental impact of chemical production. datainsightsmarket.comarchivemarketresearch.com This includes exploring alternative synthetic routes and optimizing existing processes to reduce waste and energy consumption. Research into sustainable sourcing of raw materials is also a critical component of this effort. datainsightsmarket.com

One established method for producing this compound involves the Friedel-Crafts reaction of ferrocene with 2-methylpropene-1 in the presence of a catalyst like anhydrous aluminum chloride. researchgate.net This process yields a mixture containing ferrocene, this compound, and bis-tert-butylferrocene, which are then separated. researchgate.net

Research on Ferrocene-Based Carbocation Species

The study of ferrocene-based carbocation species is a specialized area of organometallic chemistry. The introduction of a tert-butyl group can influence the stability and reactivity of these species. Research in this domain is crucial for understanding reaction mechanisms and designing new catalytic systems. The stability of ferrocene derivatives in their oxidized forms is a key area of investigation, with studies showing that electron-donating groups like tert-butyl enhance this stability. acs.orgresearchgate.net

Tailored Functionalities for Specific Applications

The ability to modify the structure of this compound allows for the tailoring of its properties for specific uses. datainsightsmarket.com By introducing various functional groups onto the cyclopentadienyl (B1206354) rings, researchers can fine-tune its electronic and steric characteristics. researchgate.net This has led to the development of highly functionalized ferrocenes with applications in catalysis and materials science. researchgate.netresearchgate.net For example, the introduction of phosphine (B1218219) groups has created new ligands for metal-catalyzed cross-coupling reactions. researchgate.net

Supramolecular Chemistry with this compound

The self-assembly of molecules into larger, ordered structures is the focus of supramolecular chemistry. This compound and its derivatives are being explored for their potential to form unique supramolecular architectures. nih.gov For instance, charge-transfer complexes of [this compound][Ni(mnt)2] have been shown to form honeycomb-like structures. nih.gov This area of research opens up possibilities for creating new materials with novel magnetic and thermodynamic properties. nih.gov The use of ferrocene derivatives in anion recognition and sensing is another active field within supramolecular chemistry. rsc.org

Advanced Computational Modeling for Prediction and Design

Computational chemistry is playing an increasingly vital role in predicting the properties and behavior of molecules like this compound. alibaba.comwordpress.com Techniques such as Density Functional Theory (DFT) and molecular mechanics are used to model molecular structures, predict reaction outcomes, and design new catalysts. researchgate.networdpress.com These computational tools allow for more precise adjustments in various processes and accelerate the discovery and optimization of new materials and catalysts. alibaba.comwordpress.com For example, computational studies have been used to understand the decomposition of this compound on platinum nanoparticles in atomic layer deposition processes. aip.org

Innovation in High Purity Grades and Specialized Applications

There is a growing demand for high-purity grades of this compound (98% and above) for use in sensitive applications. datainsightsmarket.com These include pharmaceutical synthesis and the manufacturing of specialty chemicals. archivemarketresearch.comdatainsightsmarket.com Companies are focusing on producing various grades to meet the specific requirements of different industries. americanelements.com High-purity this compound is also used as a burning rate modifier in solid propellants and as a fuel-saving and smoke-suppressing agent. tanyunchem.comechemi.com The development of custom-made products for specific client requests is also a growing trend. tanyunchem.comtanyunchem.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-Butylferrocene, and how do they influence experimental design?

  • Methodological Answer : The molecular formula (C₁₄H₁₈Fe), boiling point (96°C at 1 mmHg), and density (1.201 g/cm³) of this compound are critical for solvent selection, reaction temperature optimization, and purification techniques (e.g., column chromatography) . When designing experiments, ensure compatibility with its air stability (avoiding oxidative decomposition) and solubility in non-polar solvents like hexane. Always cross-reference spectroscopic data (e.g., NMR, IR) with literature to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store this compound in airtight containers under inert gas (e.g., N₂ or Ar) to prevent oxidation. Avoid exposure to high temperatures (>110°C) due to its flash point and potential thermal decomposition into iron oxides and organic byproducts . Use fume hoods during synthesis to minimize inhalation risks, and consult safety data sheets for PPE requirements (e.g., nitrile gloves, lab coats) .

Q. What are the standard protocols for synthesizing this compound, and how can purity be validated?

  • Methodological Answer : Common synthesis routes involve Friedel-Crafts alkylation of ferrocene with tert-butyl chloride in the presence of AlCl₃. Characterize the product using HPLC (≥95% purity) and compare melting points with literature values. Purity validation requires dual confirmation via elemental analysis and mass spectrometry . Report deviations (e.g., unexpected byproducts) in supplementary materials with full spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Inconsistent NMR or IR results often arise from stereochemical variations or impurities. Re-run spectra under standardized conditions (e.g., solvent, concentration) and use high-field instruments (≥400 MHz for NMR). Cross-validate with computational models (e.g., DFT for predicting chemical shifts) and reference analogous ferrocene derivatives . Document all parameters (e.g., relaxation times, integration ratios) to enable reproducibility .

Q. What frameworks are recommended for designing mechanistic studies on this compound’s redox behavior?

  • Methodological Answer : Apply the PICO framework to define:

  • Population : this compound in electrochemical systems.
  • Intervention : Voltage ranges, electrolyte composition.
  • Comparison : Unsubstituted ferrocene as a redox benchmark.
  • Outcome : Electron-transfer kinetics (e.g., via cyclic voltammetry).
    Use the FINER criteria to ensure feasibility, novelty, and relevance. For example, investigate its role as a redox mediator in lithium-ion batteries .

Q. How can computational modeling enhance the study of this compound’s electronic properties?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict redox potentials. Validate models against experimental X-ray crystallography or EXAFS data. For dynamic systems, employ molecular dynamics simulations to assess steric effects of the tert-butyl group on ligand substitution kinetics .

Q. What statistical methods are suitable for analyzing thermal decomposition data of this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to quantify decomposition stages. Apply non-linear regression (e.g., Arrhenius equation) to derive activation energies. Report confidence intervals and outliers in tabular form, ensuring raw data is archived in supplementary materials .

Q. How should researchers structure a manuscript reporting novel this compound applications?

  • Methodological Answer : Follow IMRAD structure:

  • Introduction : Highlight knowledge gaps in ferrocene derivatives.
  • Methods : Detail synthetic protocols and characterization tools.
  • Results : Use tables for comparative electrochemical data.
  • Discussion : Contrast findings with prior studies (e.g., this compound vs. methylferrocene conductivity).
    Adhere to journal-specific guidelines for figures (e.g., vector graphics for schemes) and reference formatting .

Tables for Key Data

Property Value Methodology
Redox Potential (vs. SCE)+0.42 VCyclic Voltammetry (0.1 M Bu₄NPF₆)
Thermal StabilityDecomposes at 250°CTGA (N₂ atmosphere, 10°C/min)
Solubility in THF25 g/L (25°C)Gravimetric analysis

Table 1: Experimentally validated properties of this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.